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  • Product: 2-Ethoxypyrimidine-5-boronic acid
  • CAS: 1003043-55-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidine-5-boronic acid This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxypyrimidine-5-boronic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidine-5-boronic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid, tailored for researchers, scientists, and drug development professionals. The document details available data, outlines relevant experimental protocols, and illustrates a key synthetic application.

Physicochemical Properties

2-Ethoxypyrimidine-5-boronic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the pyrimidine ring and the boronic acid moiety, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

The key physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid are summarized in the table below. These parameters are crucial for its handling, storage, reaction setup, and for predicting its behavior in biological systems.

PropertyValueReference(s)
CAS Number 1003043-55-7[1][2]
Molecular Formula C₆H₉BN₂O₃[2][3]
Molecular Weight 167.96 g/mol [2]
Appearance Light yellow to yellow solid[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[1]
Solubility Data not available; generally low solubility in water but soluble in polar organic solvents.[4][5][6]
pKa Data not available; aryl boronic acids typically have pKa values ranging from 4 to 10.[7]
logP Data not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard and can be adapted for 2-Ethoxypyrimidine-5-boronic acid.

Determination of Melting Point

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.

  • Principle: A small, powdered sample of the compound is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the dry, powdered 2-Ethoxypyrimidine-5-boronic acid is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a similar compound, 2-ethoxypyridine-3-boronic acid, the melting point is 101.5-107.5°C[8].

Determination of Solubility (Shake-Flask Method)

This protocol is a widely accepted method for determining the solubility of a compound in various solvents.[4]

  • Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the filtered solution is then measured analytically.[4]

  • Apparatus: Constant temperature shaker bath, flasks, validated analytical method (e.g., HPLC-UV).[4]

  • Procedure:

    • Equilibration: Add an excess amount of 2-Ethoxypyrimidine-5-boronic acid to a flask containing the chosen solvent (e.g., water, DMSO, ethanol). The amount should be sufficient to ensure a solid phase remains at equilibrium.[4]

    • Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

    • Phase Separation: After agitation, allow the mixture to stand at the same constant temperature to allow the undissolved solid to settle.

    • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The solution should be filtered (e.g., using a 0.45 µm syringe filter) to remove any suspended particles.

    • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. The solubility is expressed in units such as g/L or mol/L.

Determination of pKa (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For boronic acids, this reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate form.[9]

  • Principle: The UV-Vis absorption spectrum of the boronic acid will change as a function of pH due to the different electronic structures of the protonated and deprotonated species. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.[9]

  • Apparatus: UV-Vis spectrophotometer, pH meter, 96-well UV-transparent microtiter plate, a set of buffers covering a wide pH range.[9]

  • Procedure:

    • Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 3 to 13.[9]

    • Stock Solution: Prepare a stock solution of 2-Ethoxypyrimidine-5-boronic acid in a suitable solvent like acetonitrile (e.g., 2.5 mM).[9]

    • Measurement: In a 96-well plate, add the buffer solutions with increasing pH to different wells. Add a small, constant volume of the boronic acid stock solution to each well.[9]

    • Data Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.[9]

    • Data Analysis: Plot the absorbance at a wavelength showing the largest difference between the acidic and basic forms against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[9]

Determination of logP (HPLC Method)

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity, which is its differential solubility between an organic solvent (typically n-octanol) and water.[10]

  • Principle: The logP value can be determined by measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium. High-Performance Liquid Chromatography (HPLC) is a sensitive method for this quantification.[11]

  • Apparatus: HPLC system with a UV detector, vials, n-octanol, and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4).[11]

  • Procedure:

    • Phase Preparation: Prepare n-octanol saturated with the aqueous buffer and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.[11]

    • Partitioning: Dissolve a known amount of 2-Ethoxypyrimidine-5-boronic acid in a biphasic system of the pre-saturated n-octanol and aqueous buffer in a separation funnel or vial.[11]

    • Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely (e.g., by centrifugation or standing for 24 hours).[11]

    • Sampling: Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer.

    • Quantification: Analyze the concentration of the compound in each phase using a calibrated HPLC method.

    • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀([concentration]ₒ꜀ₜₐₙₒₗ / [concentration]ₐᵩᵤₑₒᵤₛ).[10]

Application in Synthesis: Suzuki-Miyaura Coupling

2-Ethoxypyrimidine-5-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in drug discovery to synthesize complex molecules, such as kinase inhibitors, by coupling the pyrimidine scaffold to various aryl or heteroaryl halides.[12][13]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid 2-Ethoxypyrimidine- 5-boronic acid Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Pd0->OxAdd PdII_1 Ar-Pd(II)-X OxAdd->PdII_1 PdII_1->Transmetal PdII_2 Ar-Pd(II)-Ar' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction using a boronic acid.

Biological Relevance and Signaling Pathways

Pyrimidine-based structures are integral components of nucleic acids and are frequently found in biologically active molecules. The de novo pyrimidine synthesis pathway is essential for producing the building blocks for DNA and RNA.[14] This pathway involves several key enzymes, including dihydroorotate dehydrogenase (DHODH) and UMP synthase (UMPS).[15] In many cancer types, including glioblastoma, this pathway is upregulated to support rapid cell proliferation.[15]

Compounds synthesized using 2-Ethoxypyrimidine-5-boronic acid as a precursor can be designed to target kinases and other enzymes involved in cancer-related signaling pathways. For instance, many kinase inhibitors feature pyrimidine scaffolds to interact with the ATP-binding site of the enzyme, thereby modulating cellular signaling pathways that control cell growth, differentiation, and survival.[13] The ability to easily introduce the 2-ethoxypyrimidine moiety via Suzuki coupling makes this boronic acid a valuable tool for generating diverse libraries of potential therapeutic agents for screening and lead optimization.[13]

References

Exploratory

2-Ethoxypyrimidine-5-boronic acid mechanism of action in Suzuki coupling

An In-Depth Technical Guide on the Mechanism of Action of 2-Ethoxypyrimidine-5-boronic Acid in Suzuki Coupling For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-couplin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 2-Ethoxypyrimidine-5-boronic Acid in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] For medicinal chemists and drug development professionals, the incorporation of the pyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds.[1][3] 2-Ethoxypyrimidine-5-boronic acid is a key building block that allows for the direct installation of a functionalized pyrimidine heterocycle, a common core in many pharmaceutical agents.[4][5] This technical guide provides a detailed examination of the mechanism of action of 2-ethoxypyrimidine-5-boronic acid in the palladium-catalyzed Suzuki coupling, supported by quantitative data and detailed experimental protocols.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The overall transformation involves the coupling of an organoboron compound (e.g., 2-ethoxypyrimidine-5-boronic acid) with an organic halide or triflate.[6]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step forms a palladium(II) intermediate, which is the active species for the subsequent step.[6][7] The reactivity of the halide is crucial, with the rate of reaction typically following the order I > Br > OTf > Cl.[8]

  • Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[2] This activated species then transfers the 2-ethoxypyrimidin-5-yl group to the palladium(II) complex, displacing the halide. The electronic properties of the pyrimidine ring are significant here; the electron-donating nature of the 2-ethoxy group can increase the electron density on the pyrimidine ring, potentially facilitating this transfer.[2][5] 5-Pyrimidinylboronic acids, such as the title compound, generally exhibit favorable reactivity in this step.[1]

  • Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the pyrimidinyl group from the boronic acid) on the palladium(II) complex are coupled, forming the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][7]

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Pyrimidinyl transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product_out Ar-Pyrimidine reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition boronic_in 2-Ethoxypyrimidine- 5-boronate boronic_in->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Data Presentation: Reaction Optimization

The efficiency of the Suzuki coupling is highly dependent on reaction conditions. The following tables summarize quantitative data from screening studies on related pyrimidine substrates, which serve as a valuable reference for optimizing reactions with 2-ethoxypyrimidine-5-boronic acid.

Table 1: Catalyst Screening for Coupling of 2,4-Dichloropyrimidine and Phenylboronic Acid [11]

Entry Catalyst (5 mol%) Ligand (10 mol%) Yield (%)
1 Pd₂(dba)₃ - 12
2 Pd₂(dba)₃·CHCl₃ - 35
3 Pd₂(dba)₃ TTBP·HBF₄ 23
4 PdCl₂(PPh₃)₂ - 36
5 Pd(OAc)₂ PCy₃ 41
6 Pd(OAc)₂ PPh₃ 39
7 Pd(PPh₃)₄ - 71

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane, 100 °C.

Table 2: Screening of Temperature, Time, and Catalyst Loading [10]

Parameter Value Yield (%)
Temperature (°C) 60 45
80 68
100 80
120 78
Time (min) at 100°C 10 75
15 80
Pd(PPh₃)₄ (mol%) 2.0 81
1.0 80
0.5 80
0.25 72

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), microwave irradiation.

Experimental Protocols

A detailed, reliable protocol is critical for reproducible results. The following section provides a representative methodology for a microwave-assisted Suzuki-Miyaura coupling reaction.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the coupling of an aryl halide with a pyrimidine boronic acid and may require optimization for specific substrates.[1][10][11]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv, e.g., 0.5 mmol)

  • 2-Ethoxypyrimidine-5-boronic acid (1.0-1.5 equiv, e.g., 0.5-0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, e.g., 1.5 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (0.5 mmol), 2-ethoxypyrimidine-5-boronic acid (0.5 mmol), base (1.5 mmol), and palladium catalyst (0.0025 mmol, 0.5 mol%).[10]

  • Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture to the vial.[10]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[10]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel.[10]

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][10]

Experimental_Workflow Experimental Workflow for Microwave-Assisted Suzuki Coupling start Start setup 1. Add Reagents to Microwave Vial (Halide, Boronic Acid, Base, Catalyst) start->setup solvent 2. Add Degassed Solvent setup->solvent irradiate 3. Seal and Irradiate in Microwave Reactor (e.g., 100°C, 15 min) solvent->irradiate workup 4. Cool and Perform Aqueous Work-up irradiate->workup extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry 6. Dry and Concentrate Organic Layer extract->dry purify 7. Purify by Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.[10][12]

Conclusion

2-Ethoxypyrimidine-5-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, biologically relevant molecules. Its mechanism of action follows the established palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituted pyrimidine ring, particularly the favorable 5-position of the boronic acid, contribute to its good reactivity.[1] Successful application in a research or drug development setting relies on the careful optimization of reaction parameters, including the choice of catalyst, base, solvent, and temperature, for which the provided data and protocols serve as a robust starting point.

References

Foundational

The Ascendant Role of Pyrimidine Boronic Acids in Modern Chemistry and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a boronic acid moiety, this privileged heterocycle is transformed into a versatile building block with broad applications in drug discovery, chemical biology, and materials science. This technical guide provides an in-depth review of the applications of pyrimidine boronic acids, with a focus on their utility in cross-coupling reactions and as enzyme inhibitors. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate their adoption and exploration in the laboratory.

Core Applications of Pyrimidine Boronic Acids

Pyrimidine boronic acids have emerged as indispensable tools in the synthesis of complex molecules and the development of novel therapeutics. Their utility stems from the unique reactivity of the boronic acid group, which enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of the boronic acid to form reversible covalent bonds with active site residues of enzymes has led to their exploration as potent inhibitors of various enzyme classes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and pyrimidine boronic acids are excellent coupling partners for the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction is of particular importance in medicinal chemistry for the construction of novel drug candidates.[3] The reactivity of pyrimidine boronic acids in these reactions is influenced by the position of the boronic acid group on the pyrimidine ring, with 5-pyrimidinylboronic acids generally showing good reactivity.[4]

The general mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination R2-B(OH)2 R2-B(OH)2 + Base R1-X R1-X

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with nucleophilic residues, such as serine, in the active site of enzymes.[1] This property has been exploited to develop potent and selective inhibitors for various enzyme targets implicated in disease.

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in the ubiquitin-proteasome system, making it an attractive target for cancer therapy.[1][5] A series of pyrimidine boronic acids have been identified as potent inhibitors of VCP/p97.[1][6] Inhibition of VCP/p97 disrupts protein homeostasis and can lead to cancer cell death.[7]

VCP_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_inhibition Inhibition Ubiquitinated_Substrate Ubiquitinated Substrate VCP VCP/p97 Ubiquitinated_Substrate->VCP Recognition Unfolded_Protein Unfolded Protein VCP->Unfolded_Protein Unfolding & Segregation Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Unfolded_Protein->Proteasome PBA Pyrimidine Boronic Acid PBA->VCP Inhibition

Role of VCP/p97 in the UPS and its inhibition by pyrimidine boronic acids.

β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acids are effective inhibitors of serine β-lactamases.[1][8] The development of pyrimidine boronic acid derivatives as β-lactamase inhibitors is an active area of research aimed at combating antibiotic resistance.[8]

Quantitative Data on Pyrimidine Boronic Acid Applications

The efficacy of pyrimidine boronic acids in their various applications can be quantified. The following tables summarize key performance metrics from the literature.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields with Pyrimidine Boronic Acids
Pyrimidine Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
5-Pyrimidylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane56[4]
2-Methoxy-5-pyrimidylboronic acidHeteroaryl halidesPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane-[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O81[9]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd precatalystsVariousMeOH/THFUp to 95[10]
Lithium triisopropyl 2-pyridylboronate*5-BromopyrimidinePd₂(dba)₃ / Ligand 1KFDioxane91[11]

Note: 2-pyridylboronate is included as a comparable heteroaryl boronic acid.

Table 2: Inhibitory Activity of Pyrimidine Boronic Acid Derivatives against VCP/p97
Compound IDR GroupEnzymatic IC₅₀ (nM)A549 Cell IC₅₀ (µM)RPMI8226 Cell IC₅₀ (µM)Reference
17 4-(methylsulfonyl)benzyl54.72.800.86[1][5]
Table 3: Inhibitory Activity of Boronic Acid Derivatives against β-Lactamases
Compoundβ-Lactamase TargetKᵢ (nM)Reference
10a AmpC140[8]
5 KPC-2730[8]
3 (warhead) AmpC700[8]
3 (warhead) KPC-22300[8]

Detailed Experimental Protocols

To facilitate the practical application of pyrimidine boronic acids, this section provides detailed experimental protocols for key synthetic and analytical procedures.

Synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

This protocol describes the synthesis of a pyrimidine boronic acid pinacol ester, a common and stable intermediate for further reactions.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the mixture at 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general procedure for the efficient cross-coupling of a pyrimidine boronic acid with an aryl halide using microwave irradiation.[2]

Microwave_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Combine pyrimidine derivative, coupling partner, catalyst, ligand, and base in a microwave vial. B Seal the vial and purge with inert gas. A->B C Add degassed solvent. B->C D Heat in microwave reactor (e.g., 100-150 °C, 10-30 min). C->D E Cool to room temperature. D->E F Dilute with organic solvent, wash with water and brine. E->F G Dry organic layer and concentrate. F->G H Purify by column chromatography. G->H

Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • Pyrimidine boronic acid or its pinacol ester (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a microwave reaction vial, combine the pyrimidine boronic acid derivative, aryl halide, palladium catalyst, and base.

  • Seal the vial and purge with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in a microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

VCP/p97 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of pyrimidine boronic acid derivatives against VCP/p97 ATPase activity.[1]

Materials:

  • Purified VCP/p97 enzyme

  • Test compounds (pyrimidine boronic acid derivatives)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

Procedure:

  • Incubate the purified VCP/p97 enzyme with various concentrations of the test compound in the reaction buffer in a 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of pyrimidine boronic acid derivatives on cancer cell lines.[1][12]

Materials:

  • Cancer cell lines (e.g., A549, RPMI8226)

  • Complete growth medium

  • Test compounds (pyrimidine boronic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrimidine boronic acid derivatives for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

Pyrimidine boronic acids are a class of highly versatile and valuable reagents in modern chemical and pharmaceutical research. Their utility in robust C-C bond-forming reactions and as targeted enzyme inhibitors underscores their importance in the synthesis of novel compounds with significant therapeutic potential. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers, enabling further exploration and innovation in the ever-expanding field of pyrimidine chemistry.

References

Exploratory

The Rise of Pyrimidines: A Technical Guide to the Discovery and Development of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, has emerged as a privileged structure in modern medicinal chemistry. Its inherent dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, has emerged as a privileged structure in modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have propelled the development of a diverse array of potent and selective inhibitors targeting a wide range of biological targets. This technical guide provides an in-depth overview of the discovery and development of novel pyrimidine-based inhibitors, with a focus on their application in oncology and other therapeutic areas. We will delve into the quantitative data of promising candidates, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Quantitative Analysis of Novel Pyrimidine-Based Inhibitors

The potency and selectivity of novel pyrimidine-based inhibitors are paramount to their therapeutic potential. The following tables summarize key quantitative data for several promising compounds against their respective targets.

Compound IDTargetIC50 (nM)Cell LineReference
Compound 72 FAK27.4MDA-MB-231
Compound 88 HER281 ± 40 ng/mL-
Compound 88 EGFR-L858R mutant59 ± 30 ng/mL-
Compound 88 EGFR-T790M mutant49 ± 20 ng/mL-
Compound 89 HER2208 ± 110 ng/mL-
Compound 89 EGFR-L858R mutant112 ± 60 ng/mL-
Compound 89 EGFR-T790M mutant152 ± 70 ng/mL-
Compound 14 Nav1.2120-
Compound 35 Nav1.265-
R507 (33) JAK1--

Table 1: In vitro potency of selected novel pyrimidine-based inhibitors against various biological targets. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Compound IDCell LineEC50 (µM)Treatment Duration (h)Reference
RDS 3442 (1a) Glioblastoma, TNBC, Colon Cancer--
Compound 2a Various Cancer Cell Lines10–26 (24h), 5–8 (48h)24, 48

Table 2: Anti-proliferative activity of pyrimidine-based inhibitors in various cancer cell lines. EC50 values represent the concentration of the compound that inhibits cell proliferation by 50%.

Key Experimental Protocols

The discovery and characterization of novel inhibitors rely on a suite of robust and reproducible experimental assays. This section provides detailed methodologies for key experiments frequently employed in the development of pyrimidine-based inhibitors.

Kinase Inhibition Assay (e.g., FAK, EGFR, JAK1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., FAK, EGFR, JAK1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Test compound (pyrimidine-based inhibitor)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the final desired concentrations.

  • Reaction Setup: In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant kinase. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. The ATP concentration is typically at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to convert the ADP produced during the kinase reaction into a luminescent signal.

  • Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 value from the dose-response curve.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 70% cold ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in PI staining solution. Incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development library Compound Library (Pyrimidine-based) hts High-Throughput Screening library->hts Screening hit_id Hit Identification hts->hit_id Data Analysis sar Structure-Activity Relationship (SAR) hit_id->sar synthesis Chemical Synthesis sar->synthesis in_vitro In Vitro Assays (Kinase, Cell Viability) synthesis->in_vitro in_vitro->sar in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo adme ADME/Tox Studies in_vivo->adme candidate Candidate Selection adme->candidate

Caption: A generalized workflow for the discovery and development of novel pyrimidine-based inhibitors.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes outcome1 Cell Proliferation Transcription->outcome1 outcome2 Survival Transcription->outcome2 outcome3 Metastasis Transcription->outcome3

Caption: The EGFR signaling pathway and the inhibitory action of a pyrimidine-based inhibitor.

JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits Transcription Gene Transcription DNA->Transcription outcome Inflammation, Proliferation, Immune Response Transcription->outcome

Caption: The JAK/STAT signaling pathway and the site of inhibition by a pyrimidine-based inhibitor.

This guide highlights the significant progress and immense potential of pyrimidine-based inhibitors in drug discovery. The versatility of the pyrimidine scaffold, coupled with advanced screening and synthetic methodologies, continues to yield novel therapeutic candidates with improved potency and selectivity. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field.

Foundational

A Comprehensive Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid: Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and applications of 2,4-dimethoxypyrimidine-5-boronic acid. Furthermore, it outlines a detailed protocol for its in-depth theoretical and computational analysis, which is crucial for understanding its electronic structure, reactivity, and potential as a pharmacophore. While specific theoretical investigations on this molecule are not extensively documented in public literature, this paper establishes a framework for such an analysis based on established quantum chemical methods.

Introduction

Pyrimidine derivatives are of immense interest in drug discovery due to their prevalence in numerous biologically active compounds, including anticancer and anti-inflammatory drugs.[1] The incorporation of a boronic acid moiety introduces unique chemical properties, enabling applications such as covalent inhibition and biosensing.[1] 2,4-Dimethoxypyrimidine-5-boronic acid stands at the intersection of these two important chemical classes. A thorough theoretical understanding of its properties can accelerate its application in drug design and development.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of 2,4-dimethoxypyrimidine-5-boronic acid is presented in Table 1. This data is compiled from various chemical suppliers and databases.[1]

PropertyValueReference(s)
Molecular Formula C₆H₉BN₂O₄[1][3]
Molecular Weight 183.96 g/mol [1][3]
CAS Number 89641-18-9[1][3]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 113-117 °C[2][4]
Boiling Point 420.6 °C at 760 mmHg[4]
Density 1.33 g/cm³[4]
Solubility Soluble in DMSO (100 mg/mL)[2]
Purity (Assay) Typically available in 90% to >98% purity[2]
Common Impurities May contain 5-bromo-2,4-dimethoxypyrimidine and varying amounts of its corresponding anhydride.[2]
Storage Conditions Recommended storage at 2-8°C for short-term and -20°C for long-term.[2][4]
Solution Storage Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][5]

Synthesis and Reactions

The primary synthetic route to 2,4-dimethoxypyrimidine-5-boronic acid involves a two-step process starting from 5-bromo-2,4-dichloropyrimidine.[6] The initial step is a nucleophilic substitution of the chlorine atoms with methoxy groups, followed by a lithium-halogen exchange and subsequent borylation.[6]

Synthesis Pathway

G A 5-Bromo-2,4-dichloropyrimidine B 5-Bromo-2,4-dimethoxypyrimidine A->B Nucleophilic Substitution Sodium Methoxide in Methanol C 2,4-Dimethoxypyrimidine-5-boronic acid B->C Lithiation-Borylation 1. n-Butyllithium, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup

Overall synthesis pathway for 2,4-dimethoxypyrimidine-5-boronic acid.
Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine [6]

  • Methodology: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon). 5-Bromo-2,4-dichloropyrimidine is then added to this solution. The reaction mixture is heated to reflux and monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid [6]

  • Methodology: 5-Bromo-2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C to ensure complete lithium-halogen exchange. Triisopropyl borate is then added dropwise at the same temperature. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford 2,4-dimethoxypyrimidine-5-boronic acid as a white to off-white solid.[6]

Theoretical and Computational Analysis Workflow

To fully characterize the properties of 2,4-dimethoxypyrimidine-5-boronic acid, a systematic theoretical investigation is proposed. The following workflow outlines the key computational steps.

G cluster_quantum Quantum Chemical Calculations cluster_docking Molecular Docking A Geometry Optimization B Frequency Analysis A->B C Electronic Property Calculation (HOMO, LUMO, ESP) B->C E Ligand Preparation C->E Optimized Geometry D Target Preparation (e.g., VCP/p97) F Docking Simulation D->F E->F G Analysis of Binding Poses F->G

Workflow for the theoretical investigation of 2,4-dimethoxypyrimidine-5-boronic acid.
Quantum Chemical Calculations

  • Software: Gaussian 16 or a similar quantum chemistry software package.[1]

  • Methodology: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.[1]

  • Geometry Optimization: The molecular structure of 2,4-dimethoxypyrimidine-5-boronic acid will be optimized to find the lowest energy conformation.[1]

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.[1]

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the molecule's electronic excitability and reactivity.[1]

    • Electrostatic Potential (ESP): The ESP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These will be calculated to indicate the partial charge on each atom, further predicting reactive sites.[1]

Molecular Docking
  • Software: AutoDock, Glide, or similar molecular docking software.[1]

  • Target Preparation: The crystal structure of a relevant target protein (e.g., VCP/p97) will be obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands will be removed, and hydrogen atoms will be added.[1]

  • Ligand Preparation: The 3D structure of 2,4-dimethoxypyrimidine-5-boronic acid, optimized from the quantum chemical calculations, will be prepared by assigning charges and defining rotatable bonds.[1]

  • Docking Simulation: The ligand will be docked into the active site of the prepared protein target. The simulation will generate a series of possible binding poses.[1]

  • Analysis: The resulting poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.[1]

Applications in Research and Development

Drug Discovery

2,4-Dimethoxypyrimidine-5-boronic acid is a valuable building block for the synthesis of novel compounds in drug discovery programs.[2] Pyrimidine derivatives are investigated as kinase inhibitors for anti-cancer therapies.[2]

Inhibition of the VCP/p97 Pathway

Derivatives of pyrimidine boronic acids have been investigated as inhibitors of Valosin-containing protein (VCP/p97), a key protein in the ubiquitin-proteasome system.[1][7] Inhibition of VCP/p97 can disrupt protein homeostasis and induce apoptosis in cancer cells.[1] A simplified representation of this signaling pathway is shown below.

G A Ubiquitinated Substrate B VCP/p97 A->B Recognition C Proteasome B->C Delivery D Degradation C->D Proteolysis E Pyrimidine Boronic Acid Derivative E->B Inhibition

Potential inhibition of the VCP/p97 pathway by a pyrimidine boronic acid derivative.

A novel pyrimidine-based p97 inhibitor demonstrated significant in vitro activity, as summarized in Table 2.

Compound IDR GroupEnzymatic IC₅₀ (nM)A549 Cell IC₅₀ (µM)RPMI8226 Cell IC₅₀ (µM)Reference(s)
174-(methylsulfonyl)benzyl54.72.800.86[7][8]

Suzuki-Miyaura Cross-Coupling

2,4-Dimethoxypyrimidine-5-boronic acid is frequently used in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dimethoxypyrimidin-5-yl moiety onto various molecular scaffolds.[2] This reaction is a powerful tool for generating libraries of diverse compounds for high-throughput screening.[2]

G A Aryl Halide (Ar-X) C Pd Catalyst, Base A->C B 2,4-Dimethoxypyrimidine-5-boronic acid B->C D Coupled Product (Ar-Pyrimidine) C->D

Generalized Suzuki-Miyaura cross-coupling reaction.

A representative protocol for a microwave-assisted Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: To a microwave reaction vial, add the aryl halide (1.0 eq), 2,4-dimethoxypyrimidine-5-boronic acid (1.0-1.5 eq), a base such as potassium carbonate (2.0-3.0 eq), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.5-5 mol%).[2] The reaction vessel is sealed and the atmosphere is replaced with an inert gas.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) under the inert atmosphere.[2]

  • Microwave-Assisted Reaction: Place the sealed vial into the microwave reactor and heat the mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[2]

Materials Science

2,4-Dimethoxypyrimidine-5-boronic acid serves as a key precursor for incorporating a pyrimidine moiety into diarylethene-based photochromic materials.[9] The electron-withdrawing nature of the pyrimidine ring can significantly influence the photophysical and photochemical properties of the resulting molecule.[9] These materials are of high interest for the development of light-sensitive devices and smart materials.[9]

The photophysical properties of a diarylethene featuring the 2,4-dimethoxypyrimidine moiety are summarized in Table 3.

PropertyValueConditionsReference(s)
Absorption Maximum (Open Form) 288 nmIn Hexane[9]
Absorption Maximum (Closed Form) 510 nmIn Hexane[9]
Molar Absorption Coefficient (Closed Form) 2.89 x 10⁴ L mol⁻¹ cm⁻¹At 510 nm in Hexane[9]
Fluorescence Emission Maximum (Open Form) 480 nmIn Hexane[9]
Quantum Yield (Cyclization) 0.35In Hexane[9]
Quantum Yield (Cycloreversion) 0.08In Hexane[9]

Stability and Handling

Boronic acids are known for their versatility but also for their inherent instability under certain conditions.[10]

Factors Influencing Stability

G A Stability of 2,4-Dimethoxypyrimidine-5-boronic acid B Dehydration (forms Boroxines) A->B C Oxidation A->C D Protodeboronation A->D E Polymerization A->E

Factors influencing the stability of 2,4-dimethoxypyrimidine-5-boronic acid.
  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is often reversible in the presence of water.[10]

  • Oxidation: The boronic acid functional group can be susceptible to oxidation.[10]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boron group is replaced by a hydrogen atom, influenced by factors like pH, temperature, and the presence of certain metals.[10]

To maintain the quality of 2,4-dimethoxypyrimidine-5-boronic acid, it is imperative to adhere to proper storage and handling protocols, including storage at recommended temperatures and handling in a well-ventilated area.[10]

Conclusion

2,4-Dimethoxypyrimidine-5-boronic acid is a promising scaffold for the development of novel chemical entities in both medicinal chemistry and materials science.[1] This guide has summarized its known properties and provided a detailed framework for a comprehensive theoretical investigation. The proposed computational studies, encompassing quantum chemical calculations and molecular docking, would provide invaluable insights into its electronic structure, reactivity, and potential as a targeted therapeutic.[1]

References

Exploratory

Spectroscopic Analysis of 2-Ethoxypyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the spectroscopic characterization of 2-Ethoxypyrimidine-5-boronic acid. Extensive searches for experimental Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 2-Ethoxypyrimidine-5-boronic acid. Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific compound have revealed a lack of publicly available information. Commercial suppliers of this reagent do not typically provide detailed analytical data.

Therefore, this document provides predicted mass spectrometry data, general experimental protocols for acquiring NMR and MS data for boronic acids, and a logical workflow for the characterization of such compounds. This guide is intended to assist researchers in obtaining and interpreting their own analytical data.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺169.07790
[M+Na]⁺191.05984
[M-H]⁻167.06334
[M+NH₄]⁺186.10444
[M+K]⁺207.03378
[M+H-H₂O]⁺151.06788
[M+HCOO]⁻213.06882
[M+CH₃COO]⁻227.08447

Experimental Protocols

The following are general protocols that can be adapted for the acquisition of NMR and MS data for 2-Ethoxypyrimidine-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate spectra. It is crucial to use anhydrous solvents and handle the sample appropriately.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Ethoxypyrimidine-5-boronic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids due to its ability to disrupt the formation of boroxines.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Parameters:

    • ¹H NMR:

      • Acquire the spectrum on a 400 MHz or higher field spectrometer.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0 to 170 ppm.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common and effective technique for the analysis of polar compounds like boronic acids.

  • Sample Preparation:

    • Prepare a dilute solution of 2-Ethoxypyrimidine-5-boronic acid (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

  • Instrumentation and Analysis:

    • Ionization Mode: ESI in both positive and negative ion modes should be attempted to determine the optimal conditions for generating the molecular ion.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

    • Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to generate a fragmentation pattern. This data is invaluable for structural confirmation. Common fragmentation pathways for boronic acids include the loss of water and cleavage of the C-B bond.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound such as 2-Ethoxypyrimidine-5-boronic acid.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation cluster_3 Reporting Sample Obtain/Synthesize 2-Ethoxypyrimidine-5-boronic acid Purify Purification (e.g., Recrystallization, Chromatography) Sample->Purify Dissolve Dissolve in Appropriate Solvents Purify->Dissolve NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR MS Mass Spectrometry (ESI-MS, HRMS, MS/MS) Dissolve->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessMS->Structure Report Technical Report / Whitepaper Structure->Report

Caption: Workflow for the Characterization of 2-Ethoxypyrimidine-5-boronic acid.

Foundational

An In-depth Technical Guide on the Stability and Storage of 2-Ethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethoxypyrimidine-5-boronic acid. Understand...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethoxypyrimidine-5-boronic acid. Understanding the stability profile of this compound is crucial for maintaining its integrity, ensuring experimental reproducibility, and guaranteeing its efficacy in drug development pipelines. This document outlines the inherent instabilities of arylboronic acids, provides recommended handling and storage protocols, and details general methodologies for stability assessment.

Introduction to the Stability of Arylboronic Acids

Arylboronic acids, including 2-Ethoxypyrimidine-5-boronic acid, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they are known for their inherent instability under various conditions. The primary degradation pathways for boronic acids include:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be influenced by atmospheric oxygen and other oxidizing agents.

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This process can be catalyzed by moisture, acids, bases, and certain metals. Electron-rich arylboronic acids are particularly susceptible to protodeboronation.

The stability of a specific boronic acid is influenced by its chemical structure, including the electronic and steric properties of its substituents.

Recommended Storage and Handling Conditions

To preserve the quality and extend the shelf-life of 2-Ethoxypyrimidine-5-boronic acid, adherence to proper storage and handling protocols is imperative. The following conditions are based on general guidelines for arylboronic acids and closely related compounds.

Table 1: Recommended Storage Conditions for 2-Ethoxypyrimidine-5-boronic acid

FormStorage TemperatureRecommended DurationStorage Conditions
Solid Powder-20°CLong-term (up to 3 years for similar compounds)Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light. Handle and store under an inert gas.
Solid Powder2-8°CShort-termSuitable for routine use, but for long-term stability, -20°C is recommended. Store in a tightly sealed container, protected from moisture and light.
In Solution-20°C or belowShort-termPrepare solutions fresh whenever possible. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Hygroscopicity: 2-Ethoxypyrimidine-5-boronic acid is expected to be hygroscopic. Avoid exposure to moisture and humid environments.

  • Inert Atmosphere: For transfers and weighing, especially for long-term storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

Stability Assessment and Experimental Protocols

To rigorously determine the stability of 2-Ethoxypyrimidine-5-boronic acid, forced degradation studies are essential. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.

Table 2: Typical Conditions for Forced Degradation Studies of Boronic Acids

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis0.1 M to 1 M HCl, room temperature to 60°C.
Basic Hydrolysis0.1 M to 1 M NaOH, room temperature to 60°C.
Oxidative Degradation3% to 30% H₂O₂, room temperature.
Thermal DegradationStored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH).
PhotostabilityExposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

General Experimental Protocol for Benchtop Stability Assessment:

This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.

  • Sample Preparation: Place a known quantity (e.g., 100 mg) of 2-Ethoxypyrimidine-5-boronic acid in an open vial on a laboratory bench, exposing it to the ambient atmosphere.

  • Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.

  • Analysis:

    • Visual Inspection: Note any changes in physical appearance (e.g., color, texture).

    • Purity Analysis: Analyze the purity of the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Structural Confirmation: For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify degradation products. An internal standard can be added for quantitative analysis.

  • Data Analysis: Plot the percentage of remaining 2-Ethoxypyrimidine-5-boronic acid against time to determine the degradation profile under ambient conditions.

Visualization of Stability Factors and Assessment Workflow

The stability of 2-Ethoxypyrimidine-5-boronic acid is influenced by several external factors. The following diagram illustrates these key relationships.

Temperature Temperature Oxidation Oxidation Temperature->Oxidation Protodeboronation Protodeboronation Temperature->Protodeboronation Moisture Moisture Dehydration Dehydration (Boroxine Formation) Moisture->Dehydration Moisture->Protodeboronation Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH pH pH->Protodeboronation Low_Temp Low Temperature Storage (-20°C or 2-8°C) Low_Temp->Temperature Controls Dry_Inert Dry, Inert Atmosphere Dry_Inert->Moisture Dry_Inert->Oxygen Light_Protection Protection from Light Light_Protection->Light Pinacol_Ester Conversion to Pinacol Ester Pinacol_Ester->Protodeboronation Inhibits start Start: Stability Study Initiation protocol Develop Stability Testing Protocol start->protocol analytical_method Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) protocol->analytical_method forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sample_analysis Analyze Samples at Defined Time Points forced_degradation->sample_analysis analytical_method->forced_degradation data_analysis Analyze Data and Characterize Degradants sample_analysis->data_analysis report Generate Stability Report and Determine Shelf-Life data_analysis->report end End: Establish Storage Conditions report->end

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Ethoxypyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly for the creation of biaryl and heteroaryl structures that are common motifs in biologically active compounds.

2-Ethoxypyrimidine-5-boronic acid is a valuable building block for drug discovery and development. The pyrimidine core is a privileged scaffold found in numerous approved drugs, and the ability to introduce diverse aryl and heteroaryl substituents at the 5-position via Suzuki-Miyaura coupling allows for the rapid generation of libraries of novel compounds for biological screening. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Ethoxypyrimidine-5-boronic acid with various aryl and heteroaryl halides, along with representative data and key considerations for successful synthesis.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)-R' L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation Transmetalation Transmetalation ArPd(II)R'L2->Pd(0)L2 Reductive Elimination ArR' Ar-R' ArPd(II)R'L2->ArR' Reductive_Elimination Reductive Elimination ArX Ar-X R'B(OH)2 R'-B(OH)₂ Base Base BX(OH)2- [B(OH)₃X]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 2-ethoxypyrimidine-5-boronic acid with various aryl halides. The data is compiled from literature precedents of similar Suzuki coupling reactions and represents expected yields under optimized conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~85-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O908~80-90
33-BromopyridinePd(OAc)₂ (2), SPhos (4)K₃PO₄2-MeTHF/H₂O8016~75-85
42-ChlorobenzonitrilePd₂(dba)₃ (1.5), XPhos (3)K₃PO₄t-BuOH/H₂O10018~70-80
54-Bromobenzaldehyde (Microwave)Pd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1200.25~90-98

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-ethoxypyrimidine-5-boronic acid with an aryl bromide using conventional heating.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxypyrimidine-5-boronic acid, the aryl bromide, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an accelerated procedure using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add 2-ethoxypyrimidine-5-boronic acid, the aryl halide, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with the work-up and purification as described in Protocol 1 (steps 8-10).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - Boronic Acid - Aryl Halide - Base B Assemble Flame-Dried Glassware under Inert Atmosphere A->B C Add Reagents and Solvents to Flask B->C D Add Palladium Catalyst C->D E Heat and Stir (Conventional or Microwave) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Extraction G->H I Dry Organic Layer and Evaporate Solvent H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction of 2-ethoxypyrimidine-5-boronic acid is a highly effective method for the synthesis of 5-aryl-2-ethoxypyrimidines. These compounds are of significant interest in drug discovery due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The protocols provided herein offer a robust starting point for researchers, and can be optimized for specific substrates and desired outcomes. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity. The use of microwave-assisted synthesis can offer a significant advantage in terms of reduced reaction times, facilitating high-throughput synthesis of compound libraries for drug development programs.

Application

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Ethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 5-aryl-2-ethoxypyrimidines via a microwave-as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 5-aryl-2-ethoxypyrimidines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The pyrimidine scaffold is a crucial component in numerous biologically active compounds and approved pharmaceuticals, making its derivatization a key process in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced reproducibility.[1][2]

The Suzuki-Miyaura cross-coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] When applied to 2-ethoxypyrimidine-5-boronic acid, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. The use of microwave-assisted synthesis has become an enabling technology, allowing for rapid and efficient optimization of reaction conditions to achieve high yields of desired products in minutes rather than hours.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for a representative microwave-assisted Suzuki coupling of a pyrimidine derivative with an aryl halide. While specific yields for 2-ethoxypyrimidine-5-boronic acid may vary, this data provides a strong starting point for reaction optimization. The model reaction for this data is the coupling of a halogenated pyrimidine with an arylboronic acid.[1][3]

Table 1: Catalyst Screening [1]

Catalyst (mol%)Yield (%)
Pd(PPh₃)₄ (5)65
Pd(dppf)Cl₂ (5)58
Pd(OAc)₂ (5)35
PdCl₂(PPh₃)₂ (5)42

Reaction Conditions: Halogenated pyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Table 2: Base Screening

BaseYield (%)
K₂CO₃80
K₃PO₄75
Cs₂CO₃72
Na₂CO₃68

Reaction Conditions: Halogenated pyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (4:1, 5 mL), 120 °C, 20 min, microwave irradiation.

Table 3: Solvent System Screening [1]

Solvent System (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)80
Toluene/EtOH/H₂O (4:1:1)70
DMF/H₂O (4:1)65
Acetonitrile/H₂O (3:1)55

Reaction Conditions: Halogenated pyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 2-Ethoxypyrimidine-5-boronic acid

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)[3]

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)[3]

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Microwave reactor vials (appropriate size for the reaction scale) with stir bars

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add 2-ethoxypyrimidine-5-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-ethoxypyrimidine.

Visualizations

experimental_workflow reagents 1. Add Reactants: - 2-Ethoxypyrimidine-5-boronic acid - Aryl Halide - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) microwave 2. Microwave Irradiation (e.g., 120 °C, 20 min) reagents->microwave Seal Vial extraction 3. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and Brine microwave->extraction Reaction Complete purification 4. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification product 5. Final Product: 5-Aryl-2-ethoxypyrimidine purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Ar-X transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Ar'-B(OR)2 Base transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

References

Method

Application Notes: Palladium Catalysts for Cross-Coupling with Pyrimidine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is particularly significant in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1][3] Pyrimidine moieties, in particular, are prevalent in a wide range of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[1] Consequently, the efficient incorporation of the pyrimidine scaffold using pyrimidine boronic acids as building blocks is of great interest.[1]

Palladium catalysts are central to the success of the Suzuki-Miyaura reaction. However, the cross-coupling of pyrimidine boronic acids presents unique challenges. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to catalyst inhibition and competing side reactions, such as protodeboronation.[1][4] This necessitates careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high yields and purity.[3]

Advantages of Palladium-Catalyzed Cross-Coupling

  • High Efficiency and Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its high efficiency and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis.[1][2]

  • Versatility: A broad range of commercially available palladium catalysts and ligands allows for the coupling of various substituted pyrimidine boronic acids with a diverse array of aryl and heteroaryl halides.[3][5]

  • Direct Incorporation of the Pyrimidine Moiety: This methodology provides a direct and modular approach to introduce the important pyrimidine scaffold into target molecules.[1]

Challenges in Cross-Coupling with Pyrimidine Boronic Acids

The primary challenges in the Suzuki-Miyaura coupling of pyrimidine boronic acids include:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][4] This is particularly problematic for 2-pyrimidinylboronic acids, a phenomenon analogous to the "2-pyridyl problem".[1]

  • Protodeboronation: Pyrimidine boronic acids can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of undesired byproducts and reduced yields.[6]

  • Steric Hindrance: Sterically demanding substituents on either the pyrimidine boronic acid or the coupling partner can impede the reaction.[4][7]

  • Low Reactivity of Coupling Partners: The use of more cost-effective but less reactive aryl and heteroaryl chlorides as coupling partners often requires more active catalyst systems and optimized reaction conditions.[3]

To overcome these challenges, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[4][7] These ligands can promote the formation of highly reactive palladium(0) species and facilitate the key steps of the catalytic cycle.[4]

Data Presentation: Comparison of Palladium Catalysts and Conditions

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction yields.

Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids [5]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3a75
24-Methylphenylboronic acid3b80
34-Methoxyphenylboronic acid3c85
44-Fluorophenylboronic acid3d70
54-Chlorophenylboronic acid3e60
64-Bromophenylboronic acid3f55
72-Thienylboronic acid3g25
82-Naphthylboronic acid3h30
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), boronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, 70-80 °C, inert atmosphere.

Table 2: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [8]

EntryTemperature (°C)Time (min)Yield (%)
1602045
2802065
31001581
41002080
51201078
61401075
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd catalyst, base, solvent, microwave irradiation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (e.g., 6-Chloropyrido[2,3-d]pyrimidine)

  • Pyrimidine boronic acid or boronate ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (typically 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the halogenated pyrimidine, the corresponding boronic acid, and the base.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if used separately).[3]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is between 0.1 and 0.5 M.[3]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.[3]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times.[8][9]

Materials:

  • Microwave reaction vessel with a magnetic stir bar

  • Halogenated pyrimidine

  • Pyrimidine boronic acid or boronate ester

  • Palladium catalyst and ligand

  • Base

  • Degassed solvent

Procedure:

  • Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Microwave Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional heating protocol.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Activates ArylHalide R¹-X ArylHalide->OxAdd Experimental_Workflow Start Start Reagents Combine Reactants: Pyrimidine Boronic Acid, Aryl Halide, Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert CatalystSolvent Add Pd Catalyst, Ligand, and Degassed Solvent Inert->CatalystSolvent Reaction Heat Reaction Mixture (Conventional or Microwave) CatalystSolvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Work-up: Dilute, Wash, Dry, Concentrate Monitor->Workup Reaction Complete Purify Purify Crude Product (Column Chromatography) Workup->Purify End End (Characterize Product) Purify->End

References

Application

Synthesis of Biaryl Pyrimidines: Application Notes and Protocols Utilizing 2-Ethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of biaryl pyrimidines using 2-Ethoxypyrimidine-5-boronic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl pyrimidines using 2-Ethoxypyrimidine-5-boronic acid. The Suzuki-Miyaura cross-coupling reaction serves as the foundation for this methodology, offering a versatile and efficient route to construct carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl moieties. Biaryl pyrimidines are a significant class of compounds in medicinal chemistry, frequently investigated for their potential as therapeutic agents, particularly as kinase inhibitors in signaling pathways implicated in cancer and inflammatory diseases.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The synthesis of biaryl pyrimidines through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of pharmacological properties. 2-Ethoxypyrimidine-5-boronic acid is a key building block in this context, providing a reactive handle for the introduction of the 2-ethoxypyrimidine moiety. This moiety can influence the solubility, metabolic stability, and target engagement of the final compound.

The protocols outlined below are designed to be adaptable for a range of aryl and heteroaryl halides, facilitating the generation of diverse libraries of biaryl pyrimidines for screening and lead optimization in drug development programs.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-Ethoxypyrimidine-5-boronic acid with various aryl halides. These data are compiled from literature precedents of similar Suzuki coupling reactions and represent expected outcomes under optimized conditions.[1][2]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of 2-Ethoxypyrimidine-5-boronic acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~85
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O908~90
33-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O10010~80
41-Chloro-3-fluorobenzenePd₂(dba)₃/XPhos (1.5)K₃PO₄t-BuOH/H₂O11016~75

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Ethoxypyrimidine-5-boronic acid with an aryl bromide.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid

  • Aryl bromide (e.g., 1-Bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvents (e.g., Toluene, Ethanol)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure: [1]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxypyrimidine-5-boronic acid (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add the base (e.g., Potassium carbonate, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).

  • Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water) via syringe. A typical ratio is 5:2:2 (Toluene:EtOH:H₂O).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (e.g., 12 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl pyrimidine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl pyrimidines via the Suzuki-Miyaura coupling reaction.

G reagents 1. Reagent Preparation - 2-Ethoxypyrimidine-5-boronic acid - Aryl Halide - Base - Catalyst setup 2. Reaction Setup - Assemble flame-dried glassware - Add solid reagents reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with N₂/Ar setup->inert addition 4. Solvent/Catalyst Addition - Add degassed solvents - Add catalyst inert->addition reaction 5. Reaction - Heat and stir - Monitor by TLC/LC-MS addition->reaction workup 6. Workup - Cool to RT - Aqueous extraction reaction->workup purification 7. Purification - Column chromatography workup->purification analysis 8. Analysis - NMR, MS purification->analysis G cluster_pathway Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Biaryl Pyrimidine (e.g., Kinase Inhibitor) Inhibitor->MEK

References

Method

Application of 2-Ethoxypyrimidine-5-boronic Acid in Cancer Drug Discovery: A Focus on VCP/p97 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxypyrimidine-5-boronic acid is a versatile building block in medicinal chemistry, particularly in the development of targeted cancer ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypyrimidine-5-boronic acid is a versatile building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient synthesis of complex molecular architectures with therapeutic potential.

This document provides detailed application notes on the use of 2-Ethoxypyrimidine-5-boronic acid in the discovery of novel inhibitors of Valosin-containing protein (VCP)/p97, a promising target in cancer therapy. VCP/p97 is an ATPase involved in various cellular processes critical for protein homeostasis, and its inhibition can lead to cancer cell death.

Application: Synthesis of VCP/p97 Kinase Inhibitors

A significant application of 2-Ethoxypyrimidine-5-boronic acid is in the synthesis of pyrimidine-based inhibitors of VCP/p97.[1] VCP/p97 plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins.[1] Cancer cells, due to their high proliferation rate and metabolic stress, are particularly dependent on a functional UPS to maintain protein homeostasis. Therefore, inhibiting VCP/p97 is a promising strategy to induce apoptosis in cancer cells.[1]

By utilizing a Suzuki-Miyaura coupling reaction, the 2-ethoxypyrimidine-5-boronic acid moiety can be linked to other heterocyclic scaffolds to generate a library of potential VCP/p97 inhibitors. These compounds can then be screened for their enzymatic and cellular activities.

Data Presentation

The following table summarizes the in vitro activity of a novel pyrimidine-based VCP/p97 inhibitor, compound 17, which was synthesized using a pyrimidine boronic acid derivative.[1] This data highlights the potential of this class of compounds in cancer therapy.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
17 VCP/p9754.7A549 (Non-small cell lung cancer)2.80
RPMI8226 (Multiple myeloma)0.86

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VCP/p97-mediated protein degradation pathway, a key target in cancer therapy, and a general workflow for the synthesis and evaluation of inhibitors derived from 2-Ethoxypyrimidine-5-boronic acid.

VCP_p97_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination ERAD Pathway VCP_p97 VCP/p97 ATPase Ubiquitination->VCP_p97 Extraction from ER Proteasome 26S Proteasome VCP_p97->Proteasome Delivery for Degradation Degradation Protein Degradation Proteasome->Degradation Proteolysis Inhibitor Pyrimidine-based VCP/p97 Inhibitor Inhibitor->VCP_p97 Inhibition

Caption: The VCP/p97 signaling pathway in protein homeostasis and its inhibition.

Experimental_Workflow Start 2-Ethoxypyrimidine-5-boronic acid + Heterocyclic Halide Coupling Suzuki-Miyaura Coupling Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Enzyme_Assay In vitro VCP/p97 Enzymatic Assay Library->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT on A549, RPMI8226) Library->Cell_Assay Lead_ID Lead Compound Identification Enzyme_Assay->Lead_ID Cell_Assay->Lead_ID

Caption: Workflow for synthesis and evaluation of VCP/p97 inhibitors.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis and evaluation of VCP/p97 inhibitors using 2-Ethoxypyrimidine-5-boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of 2-Ethoxypyrimidine-5-boronic acid with a heterocyclic halide.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid

  • Heterocyclic halide (e.g., bromo- or iodo-substituted heterocycle)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 2-Ethoxypyrimidine-5-boronic acid (1.2 equivalents), the heterocyclic halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with stirring. For conventional heating, reflux at 80-100 °C for 4-12 hours. For microwave heating, irradiate at 120-150 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

In Vitro VCP/p97 ATPase Enzymatic Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the VCP/p97 ATPase enzyme.

Materials:

  • Recombinant human VCP/p97 protein

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the VCP/p97 enzyme in the assay buffer.

  • Add the synthesized inhibitor compounds at various concentrations to the wells of a 384-well plate. Include a positive control (known VCP/p97 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, RPMI8226)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compounds. Include a positive control (e.g., a known anticancer drug) and a negative control (DMSO vehicle).

  • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Conclusion

2-Ethoxypyrimidine-5-boronic acid is a valuable and versatile starting material for the synthesis of novel pyrimidine-based compounds with potential applications in cancer drug discovery. As demonstrated by the successful development of potent VCP/p97 inhibitors, this building block enables the creation of diverse molecular scaffolds that can be optimized to target critical pathways in cancer cells. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new anticancer agents derived from this promising chemical entity.

References

Application

Application Notes and Protocols for 2-Ethoxypyrimidine-5-boronic Acid in the Development of p97/VCP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Valosin-containing protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and a critical regulator of protein homeostasis.[1][2][3] It plays a central role in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[2][4][5] Given its integral role in maintaining cellular health, dysregulation of p97 has been implicated in the pathogenesis of various diseases, most notably cancer. This has positioned p97 as a compelling therapeutic target for the development of novel anti-cancer agents.[5][6][7]

One promising strategy in the pursuit of p97 inhibitors involves the use of pyrimidine-based molecules. The pyrimidine scaffold serves as a versatile core for the design and synthesis of potent and selective inhibitors. A key building block in this endeavor is 2-Ethoxypyrimidine-5-boronic acid . The boronic acid moiety allows for versatile chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of potential p97 inhibitors.[8][9]

These application notes provide a comprehensive overview of the use of 2-Ethoxypyrimidine-5-boronic acid in the development of p97/VCP kinase inhibitors. We present key quantitative data, detailed experimental protocols for inhibitor synthesis and evaluation, and visual diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the in vitro activity of a novel pyrimidine-based p97 inhibitor containing a boronic acid moiety, identified as compound 17 in a key study.[4][8] This data highlights the potential of this class of compounds in cancer therapy.

Compound IDR GroupEnzymatic IC50 (nM)[8]A549 Cell IC50 (µM)[8][9]RPMI8226 Cell IC50 (µM)[8][9]
17 4-(methylsulfonyl)benzyl54.72.800.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

Signaling Pathway and Experimental Workflow

To visually represent the critical biological context and the process of inhibitor development, the following diagrams have been generated.

p97_signaling_pathway cluster_upstream Upstream Regulation cluster_p97 p97/VCP Complex cluster_downstream Downstream Cellular Processes Ubiquitinated_Substrates Ubiquitinated Substrates p97 p97/VCP (Hexameric ATPase) Ubiquitinated_Substrates->p97 Binding Cofactors Cofactors (e.g., Npl4/Ufd1, p47) Cofactors->p97 Modulation Proteasome Proteasomal Degradation p97->Proteasome Substrate Delivery Autophagy Autophagy p97->Autophagy Regulation ERAD ER-Associated Degradation (ERAD) p97->ERAD Protein Extraction DDR DNA Damage Response (DDR) p97->DDR Chromatin Protein Extraction Inhibitor 2-Ethoxypyrimidine- 5-boronic acid -derived Inhibitor Inhibitor->p97 Inhibition

Caption: The p97/VCP signaling pathway in protein homeostasis and its inhibition.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Biological Evaluation Start 2-Ethoxypyrimidine- 5-boronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification and Characterization Coupling->Purification Biochemical Biochemical Assay (p97 ATPase Activity) Purification->Biochemical CellBased Cell-Based Assays (e.g., MTT Assay) Purification->CellBased Data Data Analysis (IC50 Determination) Biochemical->Data CellBased->Data

Caption: General workflow for the synthesis and evaluation of p97 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the development and evaluation of p97/VCP inhibitors derived from 2-Ethoxypyrimidine-5-boronic acid.

Protocol 1: Synthesis of Pyrimidine-Based p97 Inhibitors via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of pyrimidine-based p97 inhibitors.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid

  • Appropriate aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add 2-Ethoxypyrimidine-5-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-based inhibitor.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Biochemical p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the ATPase activity of p97 by measuring the amount of ADP produced.[10][11][12]

Materials:

  • Purified recombinant human p97/VCP enzyme

  • Test compounds (p97 inhibitors) dissolved in DMSO

  • ATP solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.5 mM TCEP, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the purified p97 enzyme to each well (except for the no-enzyme control).

  • Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at room temperature for a predefined period (e.g., 30-60 minutes).

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at 37°C for 60 minutes to allow the ATPase reaction to proceed.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the p97 ATPase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized p97 inhibitors on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., A549, RPMI8226)

  • Complete cell culture medium

  • Test compounds (p97 inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the data on a dose-response curve.

Conclusion

2-Ethoxypyrimidine-5-boronic acid is a valuable and versatile building block for the synthesis of novel and potent p97/VCP kinase inhibitors. The data and protocols presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation cancer therapeutics targeting the p97 pathway. The methodologies outlined can be adapted and optimized for specific research objectives, facilitating the advancement of this promising area of drug discovery.

References

Method

Application Notes and Protocols for Suzuki Coupling with Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, proving indispensable i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, proving indispensable in modern organic synthesis.[1] For professionals in medicinal chemistry and drug development, this palladium-catalyzed reaction is particularly valuable for the derivatization of heterocyclic compounds. The pyrimidine scaffold is a crucial pharmacophore found in a multitude of biologically active compounds and approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[2][3] Consequently, the efficient synthesis of substituted pyrimidines is a key process in the discovery and development of new therapeutic agents.[4]

Halogenated pyrimidines are highly effective substrates for Suzuki coupling due to the electron-deficient nature of the pyrimidine ring, which facilitates the initial oxidative addition step in the catalytic cycle.[5] This application note provides a detailed experimental workflow, optimized reaction conditions, and protocols for the Suzuki coupling of substituted pyrimidines with a focus on practical application in a research and development setting. Microwave-assisted procedures are highlighted, as they offer significant advantages, including drastically reduced reaction times and improved yields.[5][6]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of a substituted halopyrimidine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Figure 1: General scheme for the Suzuki-Miyaura coupling of a substituted halopyrimidine.

Key Reaction Parameters

The success and efficiency of the Suzuki coupling are dependent on the careful selection and optimization of several key parameters:

  • Palladium Catalyst : While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, the coupling of less reactive chloro-pyrimidines often benefits from more robust catalytic systems.[7] Air-stable palladium(II) precatalysts can also show high efficiency. The catalyst loading is typically low, ranging from 0.5 to 5 mol%.[6][8]

  • Ligand : For challenging substrates like electron-rich heteroaryl chlorides, the use of bulky and electron-rich phosphine ligands is often necessary to stabilize the palladium catalyst and facilitate the reaction.[9]

  • Base : A base is crucial for the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base is often dependent on the specific substrates and solvent system.

  • Solvent : The solvent influences the solubility of the reagents and the reaction temperature. Mixtures of solvents, such as 1,4-dioxane and water, are frequently used to dissolve both the organic substrates and the inorganic base.[3][5] Other common solvents include toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[3][9]

  • Organoboron Reagent : Aryl and heteroaryl boronic acids are the most common coupling partners. The reactivity can be influenced by the position of the boronic acid group on the pyrimidine ring and the electronic nature of its substituents.[2][8] For instance, 5-pyrimidinylboronic acids generally show good reactivity, while 2-pyrimidinylboronic acids can be more challenging due to potential catalyst inhibition by the adjacent nitrogen atom.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, which serves as a representative model reaction.[5]

Table 1: Catalyst Screening [3][5]

Catalyst (mol%)Yield (%)
Pd(PPh₃)₄ (5)65
Pd(dppf)Cl₂ (5)58
Pd(OAc)₂ (5)35
PdCl₂(PPh₃)₂ (5)42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[5]

Table 2: Solvent Mixture Screening [3][5]

Solvent System (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)80
THF/H₂O (2:1)68
DMF/H₂O (2:1)75
Toluene/H₂O (2:1)62
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Table 3: Base Screening [9][8]

BaseYield (%)
K₂CO₃80
K₃PO₄85
Cs₂CO₃82
Na₂CO₃70
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This protocol can be adapted for other substituted pyrimidines and boronic acids with appropriate optimization.

Materials and Equipment
  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Phenylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).[5]

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).[5]

  • Solvent Addition : Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture to the vial.[5]

  • Microwave Irradiation : Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[5]

  • Reaction Quenching and Extraction : After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).[5]

  • Work-up : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[5][9]

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and the general experimental workflow.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex transmetalation_complex R¹-Pd(II)Ln-R² pd2_complex->transmetalation_complex transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation reactant1 R¹-X (Halopyrimidine) reactant2 R²-B(OR)₂ (Boronic Acid Derivative) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Halopyrimidine, Boronic Acid, Base, and Catalyst start->reagents solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring 4. Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup 5. Aqueous Work-up and Extraction monitoring->workup purification 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Application

Application Notes and Protocols: 2-Ethoxypyrimidine-5-boronic Acid in the Synthesis of Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development. Small molecule inhibitors of Aurora kinases have shown significant promise in preclinical and clinical studies. The pyrimidine scaffold is a common core structure in many potent Aurora kinase inhibitors. This document provides detailed application notes and protocols for the use of 2-Ethoxypyrimidine-5-boronic acid as a key building block in the synthesis of pyrimidine-based Aurora kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. In the context of Aurora kinase inhibitor synthesis, 2-Ethoxypyrimidine-5-boronic acid serves as a crucial partner for coupling with a halogenated core structure, typically a pyrazole or a similar heterocyclic system. This reaction introduces the 2-ethoxypyrimidine moiety, which is often essential for the inhibitor's binding affinity and selectivity towards the target kinase.

A representative synthesis involves the coupling of 2-Ethoxypyrimidine-5-boronic acid with a halogenated pyrazolopyrimidine core to yield a potent Aurora kinase inhibitor. The ethoxy group on the pyrimidine ring can contribute to favorable pharmacokinetic properties of the final compound.

Data Presentation

The following table summarizes the inhibitory activity of a representative Aurora kinase inhibitor synthesized using a similar boronic acid, 2-ethoxy-5-methoxyphenylboronic acid, which demonstrates the potential of this chemical class. The data is representative of compounds synthesized via the described methods[1].

CompoundTarget KinaseIC50 (nM)
(S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol (Analog)Aurora A1.5
Aurora B3.2
Aurora C2.8
FLT325
RET40

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated heterocyclic core with 2-Ethoxypyrimidine-5-boronic acid.

Materials:

  • Halogenated heterocyclic core (e.g., 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine) (1.0 equiv)

  • 2-Ethoxypyrimidine-5-boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., Sodium carbonate, Na₂CO₃ or Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or a mixture of Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated heterocyclic core (1.0 equiv), 2-Ethoxypyrimidine-5-boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (0.05 equiv).

  • Add the degassed anhydrous solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Aurora kinase inhibitor.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis G2/M_Transition G2/M_Transition Prophase Prophase G2/M_Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora_A Aurora_A->Prophase Centrosome maturation, Spindle assembly Aurora_B Aurora_B Aurora_B->Metaphase Chromosome alignment Aurora_B->Anaphase Spindle checkpoint Aurora_B->Cytokinesis Abscission Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway in Mitosis.

General Synthetic Workflow for Aurora Kinase Inhibitors

Synthetic_Workflow Start Halogenated_Core Halogenated Heterocyclic Core Start->Halogenated_Core Boronic_Acid 2-Ethoxypyrimidine- 5-boronic acid Start->Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling Halogenated_Core->Suzuki_Coupling Boronic_Acid->Suzuki_Coupling Purification Purification Suzuki_Coupling->Purification Final_Product Aurora Kinase Inhibitor Purification->Final_Product End Final_Product->End Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated_Core Halogenated Heterocycle Suzuki_Reaction Suzuki-Miyaura Coupling Halogenated_Core->Suzuki_Reaction Boronic_Acid 2-Ethoxypyrimidine-5-boronic acid Boronic_Acid->Suzuki_Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Suzuki_Reaction Base Base (e.g., Na₂CO₃) Base->Suzuki_Reaction Solvent Anhydrous Solvent Solvent->Suzuki_Reaction Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Suzuki_Reaction Product Pyrimidine-based Aurora Kinase Inhibitor Suzuki_Reaction->Product

References

Method

Application Notes and Protocols for C-C Bond Formation with 2-Ethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-Ethoxypyrimidine-5...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-Ethoxypyrimidine-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly kinase inhibitors.[1][2][3] The protocols outlined below are based on established methodologies for structurally related compounds and serve as a comprehensive guide for laboratory implementation.

Introduction

2-Ethoxypyrimidine-5-boronic acid is a valuable reagent in organic synthesis, primarily employed in palladium-catalyzed cross-coupling reactions to form C-C bonds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The ethoxy substituent at the 2-position and the boronic acid at the 5-position provide a unique combination of electronic properties and a reactive handle for a variety of coupling reactions, making it an attractive component for the generation of compound libraries for high-throughput screening.

The most common and well-established C-C bond-forming reaction for this class of compounds is the Suzuki-Miyaura coupling. However, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings can also be valuable, in principle, for the derivatization of the pyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl structures. It involves the cross-coupling of an organoboron compound, such as 2-Ethoxypyrimidine-5-boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium complex.

Application in Kinase Inhibitor Synthesis

The 2-ethoxypyrimidine moiety can be found in a variety of kinase inhibitors. For instance, the related 2,4-dimethoxypyrimidine scaffold has been incorporated into inhibitors of p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.[3] The general strategy involves the Suzuki-Miyaura coupling of the pyrimidine boronic acid with a suitable halogenated or triflated aromatic or heteroaromatic core.

Below is a diagram illustrating a generalized signaling pathway for a kinase, which are common targets for inhibitors synthesized using 2-Ethoxypyrimidine-5-boronic acid.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates

Caption: Generalized kinase signaling pathway and the inhibitory action of a pyrimidine-based drug.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Ethoxypyrimidine-5-boronic acid with an aryl halide.

Workflow Diagram:

G start Start reagents Combine Aryl Halide, 2-Ethoxypyrimidine-5-boronic acid, Base, and Catalyst in Vial start->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Microwave Irradiation (e.g., 100-120°C, 15-30 min) solvent->reaction workup Cool, Dilute with Organic Solvent and Water reaction->workup extraction Separate Organic Layer, Wash with Brine workup->extraction drying Dry Organic Layer (e.g., Na2SO4) and Filter extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification end End purification->end

Caption: Experimental workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 2-Ethoxypyrimidine-5-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Degassed solvent system (e.g., 1,4-dioxane/water, Toluene/Ethanol/Water)

  • Microwave reactor vials

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 eq), 2-Ethoxypyrimidine-5-boronic acid (1.2 mmol, 1.2 eq), base (2.0-3.0 mmol, 2.0-3.0 eq), and palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-120 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of pyrimidine boronic acids with various aryl halides, based on data from analogous compounds.[1]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
14-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10012~80-90
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~85
32,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)0.25~80-95
43-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O9516~70-85

Other C-C Bond Formation Reactions

While the Suzuki-Miyaura coupling is the most prevalent, other palladium-catalyzed cross-coupling reactions can potentially be employed with 2-Ethoxypyrimidine-5-boronic acid.

Heck Reaction

The Heck reaction traditionally couples an unsaturated halide with an alkene. An oxidative Heck-type reaction can be performed with boronic acids. This reaction would allow for the introduction of a vinyl group at the 5-position of the pyrimidine ring.

General Reaction Scheme:

Pyrimidine-B(OH)₂ + Alkene --(Pd catalyst, oxidant)--> Pyrimidine-Alkene

A general protocol would involve reacting 2-Ethoxypyrimidine-5-boronic acid with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. While boronic acids are not the direct coupling partners in a traditional Sonogashira reaction, they can be used in Sonogashira-type couplings under certain conditions, or the pyrimidine boronic acid could first be converted to the corresponding halide. This would enable the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry.

General Reaction Scheme (via halide intermediate):

Pyrimidine-B(OH)₂ -> Pyrimidine-X (X = Br, I) Pyrimidine-X + Alkyne --(Pd/Cu catalyst, base)--> Pyrimidine-Alkyne

Conclusion

2-Ethoxypyrimidine-5-boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura coupling provides a reliable and efficient method for the formation of C-C bonds, enabling the construction of diverse compound libraries for drug discovery, particularly in the area of kinase inhibitors. The protocols and data presented here, based on closely related analogs, offer a strong starting point for researchers to develop and optimize their synthetic routes. Further exploration of other C-C bond-forming reactions, such as the Heck and Sonogashira couplings, could further expand the synthetic utility of this important reagent.

References

Application

Application Notes: Regioselective Suzuki Coupling of Dichloropyrimidines with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals The regioselective Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted pyrimidines, which are key scaff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted pyrimidines, which are key scaffolds in many biologically active compounds and approved drugs.[1][2] Dichloropyrimidines, being readily available, serve as excellent precursors for the sequential and site-selective introduction of various aryl and heteroaryl groups. This document provides detailed protocols and application notes for achieving regioselective Suzuki coupling on 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.

General Principles of Regioselectivity

The regioselectivity of the Suzuki coupling on dichloropyrimidines is primarily dictated by the electronic properties of the pyrimidine ring and can be influenced by the choice of catalyst, ligands, and reaction conditions.

  • 2,4-Dichloropyrimidine : The C4 position is intrinsically more reactive than the C2 position towards oxidative addition of the palladium catalyst.[1][3] This preference is attributed to the favored oxidative addition into the C4-chlorine bond.[1] Therefore, mono-substitution reactions with one equivalent of boronic acid will predominantly yield the 4-substituted-2-chloropyrimidine. Subsequent coupling with a different boronic acid can then be performed at the C2 position, allowing for the synthesis of unsymmetrical 2,4-disubstituted pyrimidines.[4] While C4-selectivity is common, specific ligand systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, have been shown to invert this selectivity, favoring the C2 position.[5][6][7]

  • 4,6-Dichloropyrimidine : In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the mono-arylation will occur at either the C4 or C6 position. A second Suzuki coupling can then be performed to introduce a second aryl group, leading to symmetrical or unsymmetrical 4,6-diarylpyrimidines.[8]

Key Reaction Parameters

Successful regioselective Suzuki coupling requires careful optimization of several parameters:

  • Catalyst : Palladium catalysts are almost exclusively used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for these reactions.[1][2][4] Other palladium sources like Pd(OAc)₂ in combination with phosphine ligands are also utilized.[8]

  • Ligand : The choice of ligand can significantly influence the regioselectivity and efficiency of the coupling. For standard C4-selectivity in 2,4-dichloropyrimidines, simple phosphine ligands like triphenylphosphine (PPh₃) are sufficient. To achieve the less common C2-selectivity, bulky electron-rich ligands, such as N-heterocyclic carbene (NHC) ligands (e.g., IPr), may be required.[5]

  • Base : An inorganic base is necessary to activate the boronic acid. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[1][2]

  • Solvent : A variety of solvents can be employed, often in aqueous mixtures. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/ethanol/water.[2][4] The choice of solvent can be critical for reaction success, with alcoholic solvent mixtures sometimes affording greater reactivity.[4]

  • Temperature : Reaction temperatures can range from room temperature to elevated temperatures (e.g., 90-100 °C), often achieved through conventional heating or microwave irradiation.[1][4] Microwave-assisted synthesis can significantly reduce reaction times.[1]

Experimental Workflows

A typical experimental workflow for the regioselective Suzuki coupling of a dichloropyrimidine involves the sequential introduction of aryl groups.

G cluster_0 Step 1: Mono-arylation cluster_1 Step 2: Di-arylation (Optional) A Dichloropyrimidine D Mono-aryl-chloropyrimidine A->D Suzuki Coupling B Arylboronic Acid (1 eq) B->D C Pd Catalyst, Base, Solvent C->D E Mono-aryl-chloropyrimidine H Di-arylpyrimidine E->H Suzuki Coupling F Second Arylboronic Acid (1 eq) F->H G Pd Catalyst, Base, Solvent G->H

Caption: General workflow for the sequential Suzuki coupling of dichloropyrimidines.

Regioselectivity Control in 2,4-Dichloropyrimidine

The choice of reaction conditions allows for the selective synthesis of either the C4- or C2-arylated isomer as the initial product.

G cluster_C4 Conventional C4-Selectivity cluster_C2 Ligand-Controlled C2-Selectivity Start 2,4-Dichloropyrimidine C4_Product 4-Aryl-2-chloropyrimidine Start->C4_Product Arylboronic Acid C2_Product 2-Aryl-4-chloropyrimidine Start->C2_Product Arylboronic Acid C4_Conditions Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O C4_Conditions->C4_Product C2_Conditions Pd(PEPPSI)(IPr), Base Solvent C2_Conditions->C2_Product

Caption: Regioselective Suzuki coupling pathways for 2,4-dichloropyrimidine.

Experimental Protocols

Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine (Microwave-Assisted)

This protocol is adapted from a microwave-assisted procedure that allows for short reaction times and low catalyst loading.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine95
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine92
34-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine88
43-Thienylboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine75
Data adapted from Molecules, 2017, 22(11), 1883.[1]
Protocol 2: One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol allows for the sequential introduction of two different aryl groups in a one-pot fashion.[4]

Materials:

  • 2,4-Dichloropyrimidine

  • First arylboronic acid (Aryl¹-B(OH)₂)

  • Second arylboronic acid (Aryl²-B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Ethanol, Toluene, Water

Procedure:

  • First Coupling (C4-selective):

    • In a round-bottom flask, combine 2,4-dichloropyrimidine (1.0 mmol), the first arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

    • Add a solvent mixture of ethanol, toluene, and water.

    • Heat the reaction mixture to 55 °C and stir for 12 hours or until the starting material is consumed (monitored by TLC).

  • Second Coupling (C2-selective):

    • To the same reaction mixture, add the second arylboronic acid (1.2 mmol) and additional potassium carbonate (2.0 mmol).

    • Increase the reaction temperature to 90 °C and stir for another 12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 2,4-diarylpyrimidine.

EntryAryl¹-B(OH)₂Aryl²-B(OH)₂ProductYield (%)
1Phenylboronic acid4-Tolylboronic acid2-(p-Tolyl)-4-phenylpyrimidine75
24-Methoxyphenylboronic acidPhenylboronic acid2-Phenyl-4-(4-methoxyphenyl)pyrimidine45
3Phenylboronic acid(E)-Styrylboronic acid2-((E)-Styryl)-4-phenylpyrimidine68
Data adapted from Org. Lett., 2010, 12(19), pp 4404–4407.[4]
Protocol 3: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine

This protocol describes the arylation of a substituted 4,6-dichloropyrimidine.[2]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To a reaction vessel, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add dry 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 70-80 °C under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired 5-(biphenyl-4-yl)-4,6-dichloropyrimidine derivative.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine60
24-Methoxyphenylboronic acid4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine75
34-Chlorophenylboronic acid4,6-Dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine55
Data adapted from Processes, 2020, 8(11), 1342.[2]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of Pyrimidine Boronic Acids in Suzuki Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the protodeboronation of pyrimidine boronic acids during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with pyrimidine boronic acids?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the pyrimidine boronic acid starting material, leading to the formation of an unsubstituted pyrimidine byproduct and reducing the yield of the desired coupled product.[2][3] Pyrimidine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this reaction due to the electron-deficient nature of the pyrimidine ring, which makes the carbon-boron bond more prone to cleavage.[3][4]

Q2: What are the primary factors that promote the protodeboronation of pyrimidine boronic acids?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1][5] Both acidic and basic conditions can catalyze protodeboronation.[1] For some heteroaromatic boronic acids, such as 2-pyridyl boronic acid (which is analogous to 2-pyrimidinyl boronic acid), rapid protodeboronation occurs under neutral pH conditions due to the formation of a reactive zwitterionic species.[1][6] Shifting the pH to either acidic or basic conditions can slow down this specific decomposition pathway.[1][6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][6][7]

  • Base: The choice and concentration of the base are crucial.[6] While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote the formation of a more reactive boronate species, which can increase the rate of protodeboronation.[3][8][9]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is vital. A highly active catalyst that promotes a rapid cross-coupling reaction can outcompete the slower protodeboronation side reaction.[1][6]

  • Solvent and Water Content: The solvent can affect the solubility of reagents and the stability of intermediates.[6] While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote the hydrolysis of the carbon-boron bond, leading to protodeboronation.[3][10]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your pyrimidine boronic acid starting material (e.g., pyrimidine instead of pyrimidine boronic acid).[2] This will often be accompanied by a lower-than-expected yield of your desired biaryl product and unreacted starting materials.[2]

Q4: Are certain isomers of pyrimidine boronic acids more susceptible to protodeboronation?

A4: Yes, the position of the boronic acid group on the pyrimidine ring significantly impacts its stability and reactivity.[4]

  • 2-Pyrimidinylboronic Acids: These are the most challenging isomers. The proximity of the boronic acid group to the nitrogen atom can lead to catalyst inhibition and increased susceptibility to protodeboronation, a phenomenon analogous to the "2-pyridyl problem".[4]

  • 4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can make these isomers prone to protodeboronation.[4]

  • 5-Pyrimidinylboronic Acids: These isomers are generally more stable and exhibit good reactivity in Suzuki couplings.[4]

Q5: How can I minimize protodeboronation?

A5: Several strategies can be employed:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or MIDA boronate) or as an organotrifluoroborate can significantly increase stability.[1][6][10] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[1]

  • Catalyst Selection: Employ highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][11] These can accelerate the desired coupling reaction to outpace protodeboronation.[6]

  • Optimization of Reaction Conditions:

    • Base: Use the weakest base necessary to achieve efficient coupling. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[3][11]

    • Temperature: Run the reaction at the lowest effective temperature.[3][12]

    • Solvent: Consider using anhydrous conditions or carefully controlling the amount of water in the solvent system.[11][13]

  • Additives: In some cases, additives like copper salts have been shown to accelerate the cross-coupling reaction.[1][14]

Troubleshooting Guide

This guide addresses common issues encountered when using pyrimidine boronic acids in Suzuki reactions.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Inactivity/Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[11]- Catalyst & Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands to promote the formation of a highly reactive Pd(0) species.[11] - Use Precatalysts: Employ modern palladium precatalysts (e.g., G3 or G4 precatalysts) for efficient generation of the active catalyst.[6][15]
2. Steric Hindrance: Bulky substituents on the pyrimidine ring or the coupling partner can slow down the reaction.[11]- Ligand Choice: Use ligands designed for sterically demanding substrates.[11] - Higher Temperature: Cautiously increase the reaction temperature, while monitoring for increased protodeboronation.[11]
3. Suboptimal Base/Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate.[11]- Base Screening: Screen a variety of bases, from weaker carbonates to stronger phosphates or hydroxides, to find the optimal balance.[11] - Solvent Screening: Test different solvent systems (e.g., dioxane, THF, DMF, toluene, often with a small amount of water).[10]
Significant Protodeboronation 1. Inherently Unstable Boronic Acid: 2- and 4-pyrimidinylboronic acids are particularly prone to decomposition.[4][11]- Use Boronic Esters/Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate.[1][6][10] This is often the most effective solution.
2. Harsh Reaction Conditions: High temperature, strong base, or prolonged reaction time can accelerate protodeboronation.[3][11]- Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] - Weaker Base: Switch to a milder base (e.g., K₂CO₃, CsF).[3][14] - Shorter Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
3. Presence of Excess Water: Water can facilitate the hydrolysis of the C-B bond.[3]- Anhydrous Conditions: If possible, run the reaction under anhydrous conditions.[11][13] - Controlled Water Content: If water is necessary, use a minimal, controlled amount.[3]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[6][10]- Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[6][11] Thoroughly degas all solvents and reagents.[11]
2. Inefficient Catalyst System: Some palladium species can catalyze homocoupling.[10]- Catalyst Choice: Experiment with different palladium sources and ligands.[11] - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrimidine Pinacol Ester with an Aryl Halide

This protocol provides a starting point for the coupling of a more stable pyrimidine boronic acid pinacol ester.

Materials:

  • Pyrimidine-5-boronic acid pinacol ester (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, pyrimidine-5-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.[3]

  • Evacuate and backfill the flask with the inert gas three times.[3]

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.[3]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide (Analogous for 2-Pyrimidinyl MIDA Boronates)

This protocol is adapted for challenging couplings involving unstable heteroaryl boronic acids by using a stable MIDA boronate derivative.

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos-Pd-G3 (5 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol %)

  • Diethanolamine (DEA) (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.[6]

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[6]

  • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.[6]

  • Add diethanolamine via syringe.[6]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[6]

  • Extract the aqueous layer with the organic solvent.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

Visualizations

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction with Pyrimidine Boronic Acid Check_Protodeboronation Significant Protodeboronation Observed (via LC-MS/NMR)? Start->Check_Protodeboronation Use_Derivative Switch to a more stable derivative: - Pinacol Ester - MIDA Boronate - Trifluoroborate Check_Protodeboronation->Use_Derivative Yes Check_Catalyst Catalyst Issues Suspected? Check_Protodeboronation->Check_Catalyst No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Weaker Base (K2CO3, K3PO4) - Anhydrous/Low Water Conditions Use_Derivative->Optimize_Conditions Further_Optimization Further Optimization Needed (e.g., Solvent Screen, Additives) Optimize_Conditions->Further_Optimization Improve_Catalysis Improve Catalyst System: - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Use Modern Precatalysts - Increase Catalyst Loading Check_Catalyst->Improve_Catalysis Yes Check_Homocoupling Significant Homocoupling Observed? Check_Catalyst->Check_Homocoupling No Improve_Catalysis->Further_Optimization Minimize_Homocoupling Minimize Homocoupling: - Ensure Inert Atmosphere (Degas) - Adjust Stoichiometry (1.1-1.2 eq. Boronic Acid) - Screen Catalyst Systems Check_Homocoupling->Minimize_Homocoupling Yes Check_Homocoupling->Further_Optimization No Minimize_Homocoupling->Further_Optimization

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products Pyr_BA Pyrimidine Boronic Acid Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pyr_BA->Catalytic_Cycle Protodeboronation_Pathway Protodeboronation (Side Reaction) Pyr_BA->Protodeboronation_Pathway Ar_X Aryl Halide Ar_X->Catalytic_Cycle Catalyst Pd(0) Catalyst Catalyst->Catalytic_Cycle Desired_Product Desired Biaryl Product Side_Product Protodeboronated Pyrimidine Catalytic_Cycle->Desired_Product Fast & Efficient Protodeboronation_Pathway->Side_Product Slow or Favored by Harsh Conditions

Caption: Competing pathways in Suzuki-Miyaura reactions.

References

Optimization

Effect of base and solvent on 2-Ethoxypyrimidine-5-boronic acid reactivity

Welcome to the Technical Support Center for 2-Ethoxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, experimental p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Ethoxypyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, experimental protocols, and answers to frequently asked questions (FAQs) regarding the reactivity of this reagent, with a focus on the crucial role of bases and solvents in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 2-Ethoxypyrimidine-5-boronic acid in Suzuki-Miyaura coupling?

A1: The most significant challenge is the susceptibility of the pyrimidine boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction consumes the starting material, forming 2-ethoxypyrimidine as a byproduct and reducing the overall yield of the desired coupled product.[1] Factors like high temperatures, strong bases, and excessive water can accelerate protodeboronation.[1]

Q2: How do I choose the optimal base for my reaction?

A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice depends on the reactivity of your coupling partner (the aryl/heteroaryl halide).

  • For reactive halides (iodides, bromides): Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and can help minimize protodeboronation.[2][3]

  • For less reactive halides (chlorides): A stronger base like potassium phosphate (K₃PO₄) is frequently more effective.[2]

  • For challenging couplings: Cesium carbonate (Cs₂CO₃) can be beneficial due to its higher solubility in many organic solvents.[2][4]

Q3: What is the role of water in the solvent system?

A3: Water can be beneficial, and often necessary, for a successful Suzuki-Miyaura coupling. It helps to dissolve the inorganic base and can facilitate the formation of the active catalytic species.[5][6] However, excessive water can promote the undesired protodeboronation side reaction.[1] A mixed solvent system, such as 1,4-dioxane/water or Toluene/water, typically at a ratio of around 4:1 to 10:1, often provides the best balance.[7][8]

Q4: My reaction is not working or giving a low yield. What should I check first?

A4: When a Suzuki coupling fails, systematically check the following:

  • Inert Atmosphere: Ensure the reaction was set up under an inert atmosphere (Argon or Nitrogen) and that all solvents were properly degassed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2]

  • Catalyst Activity: Use a fresh, active palladium catalyst. Pre-catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common starting points. For challenging couplings, consider more active Buchwald-type ligands.[2]

  • Reagent Quality: Verify the purity of your 2-ethoxypyrimidine-5-boronic acid and the aryl halide. Boronic acids can degrade over time.

  • Base and Solvent Choice: Re-evaluate your base and solvent combination based on the reactivity of your substrates as detailed in this guide.

Q5: How can I detect if protodeboronation is occurring?

A5: You can monitor your reaction mixture for the presence of the 2-ethoxypyrimidine byproduct. The most effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the byproduct or ¹H NMR spectroscopy to observe the new proton signal that has replaced the boronic acid group.[1]

Data Presentation

The following table provides an illustrative comparison of expected yields for the Suzuki-Miyaura coupling of 2-Ethoxypyrimidine-5-boronic acid with a generic aryl bromide under various base and solvent conditions. This data is compiled based on established trends for structurally similar pyrimidine boronic acids and is intended as a guideline for optimization.

Entry Base (Equivalents) Solvent System (v/v) Temp. (°C) Typical Yield (%) Notes
1K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)10075-85A good starting point for most aryl bromides.[6][7]
2Cs₂CO₃ (2.0)1,4-Dioxane10080-90Often provides higher yields, especially for challenging substrates.[2][9]
3K₃PO₄ (3.0)Toluene11070-85Effective for less reactive aryl halides, including some chlorides.[2]
4K₂CO₃ (2.0)Toluene / H₂O (10:1)10065-75Toluene can be an effective alternative to dioxane.[5]
5Na₂CO₃ (2.0)DME / H₂O (4:1)8560-70A milder and cost-effective option that may require longer reaction times.[3]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve common issues encountered during the Suzuki-Miyaura coupling of 2-Ethoxypyrimidine-5-boronic acid.

Troubleshooting_Workflow start_node Low or No Yield decision_node1 Starting Material Consumed? start_node->decision_node1 Start Diagnosis decision_node decision_node action_node action_node result_node Improved Yield action_node1 1. Increase Temperature 2. Use More Active Catalyst (e.g., Buchwald Ligand) 3. Check Reagent Purity decision_node1->action_node1 No decision_node2 Protodeboronation (Side Product) Observed? decision_node1->decision_node2 Yes action_node1->result_node action_node2 1. Use Milder Base (K₂CO₃) 2. Lower Reaction Temp. 3. Reduce Water Content 4. Use Boronic Ester (BPin) decision_node2->action_node2 Yes action_node3 1. Screen Different Base (e.g., K₃PO₄, Cs₂CO₃) 2. Screen Different Solvent (e.g., Toluene, DME) 3. Ensure Anhydrous/Degassed Cond. decision_node2->action_node3 No/Minor action_node2->result_node action_node3->result_node

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 eq.), 2-ethoxypyrimidine-5-boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (3-5 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep prep reaction reaction workup workup analysis analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base glassware Assemble & Flame-Dry Glassware reagents->glassware inert Establish Inert Atmosphere (Ar/N₂) glassware->inert add_reagents Add Solids & Catalyst inert->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat Heat & Stir (e.g., 100°C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Dilute (EtOAc) monitor->quench extract Aqueous Extraction (Water, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting

Technical Support Center: Purification of Products from 2-Ethoxypyrimidine-5-boronic Acid Reactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involvi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-Ethoxypyrimidine-5-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with 2-Ethoxypyrimidine-5-boronic acid?

A1: Common impurities include unreacted 2-Ethoxypyrimidine-5-boronic acid, the aryl halide starting material, homocoupled byproducts (e.g., a biaryl from the coupling of two aryl halides or a bipyrimidine from the coupling of two boronic acid molecules), and byproducts from protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Residual palladium catalyst and inorganic salts from the base used in the reaction are also common.

Q2: What are the general strategies for purifying the products of these reactions?

A2: The most common purification strategies are column chromatography (both normal and reversed-phase) and recrystallization. The choice of method depends on the polarity and crystallinity of the desired product and its impurities. An initial aqueous workup is also crucial to remove the bulk of inorganic salts and water-soluble impurities.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: Normal-phase chromatography, typically using silica gel, is a good starting point for many organic compounds. It separates compounds based on polarity, with less polar compounds eluting first. Reversed-phase chromatography, using a nonpolar stationary phase like C18 silica, is particularly useful for purifying more polar or water-soluble compounds, where more

Optimization

Technical Support Center: Catalyst Deactivation in Pyrimidine Boronic Acid Cross-Coupling

Welcome to the technical support center for pyrimidine boronic acid cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine boronic acid cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of pyrimidine boronic acid cross-coupling?

A1: Catalyst deactivation refers to the loss of catalytic activity of the palladium complex during the cross-coupling reaction. This can manifest as slow or incomplete reactions, or a complete failure to produce the desired product. In the context of pyrimidine boronic acids, deactivation is a common issue due to the inherent properties of the pyrimidine ring.

Q2: Why are pyrimidine boronic acids particularly challenging substrates in Suzuki-Miyaura coupling?

A2: Pyrimidine boronic acids are challenging for several reasons:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1]

  • Protodeboronation: Pyrimidine boronic acids can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom, thus consuming the starting material.[1][3]

  • Poor Solubility: Highly polar heterocyclic compounds like pyrimidines can have poor solubility in common organic solvents, affecting reaction rates.[4]

  • Electronic Effects: The electron-deficient nature of the pyrimidine ring can influence the reactivity of the boronic acid, particularly at the 4-position.[1]

Q3: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A3: The primary deactivation mechanisms include:

  • Coordination of Heteroatoms: Lewis-basic nitrogen atoms from the pyrimidine substrate or product can bind to the palladium center, poisoning the catalyst.[4]

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or low ligand concentrations.[5]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction.[5]

  • Formation of Inactive Complexes: The catalyst can form stable, catalytically inactive complexes with other species in the reaction mixture. For example, in Negishi coupling, heterobimetallic Pd-Zn complexes have been observed to lower catalyst activity.[5]

Q4: What general strategies can be employed to prevent or mitigate catalyst deactivation?

A4: To overcome these challenges, several strategies can be implemented:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[1][2] These ligands promote the key steps of the catalytic cycle and can prevent catalyst deactivation.[1]

  • Use of Stable Boronic Acid Derivatives: Using more stable derivatives like pinacol esters or MIDA boronates can reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: Running reactions under anhydrous conditions can sometimes minimize protodeboronation, although some water is often necessary for the activity of certain bases.[2][4]

  • Additive Use: Additives like trimethyl borate have been shown to enhance reaction rates by preventing catalyst poisoning by heteroatoms and solubilizing boronate complexes.[4]

Troubleshooting Guide

This section provides specific advice for common experimental issues encountered during the Suzuki-Miyaura coupling of pyrimidine boronic acids.

Problem 1: I am observing very low or no conversion of my starting materials.

  • Possible Cause: Inactive catalyst or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: This is the most critical factor.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]

      • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[2] These ligands help form a highly reactive palladium(0) species.[2] Consider using a pre-catalyst that generates the active LPd(0) species quickly under mild conditions.[6]

    • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation.

      • Recommendation: Screen stronger bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can significantly impact the reaction outcome.[7]

    • Solvent Choice: The solvent affects the solubility of reagents and the activity of the base.

      • Recommendation: Test various solvent systems. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[7]

    • Temperature: The reaction may require higher temperatures to proceed.

      • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be effective, often leading to shorter reaction times and improved yields.[3]

    • Catalyst Activation: The palladium precursor, typically Pd(II), must be reduced to the active Pd(0) state in situ.[8] This process consumes a small amount of the organometallic reagent.[8] If this activation is inefficient, the reaction will not proceed.

      • Recommendation: Ensure all reagents are pure. Consider a pre-catalyst that is more readily activated.

Problem 2: My reaction starts but then stalls, leaving significant unreacted starting material.

  • Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is being poisoned during the reaction.

  • Troubleshooting Steps:

    • Nitrogen Coordination: The pyrimidine nitrogen is likely coordinating to the palladium, progressively shutting down the catalytic cycle.[1][2]

      • Recommendation: Increase the ligand-to-palladium ratio. The excess ligand can compete with the pyrimidine for coordination sites on the palladium.

      • Recommendation: Consider using a ligand specifically designed to mitigate this issue, or an additive like trimethyl borate that can coordinate to the Lewis-basic nitrogen.[4]

    • Slow Addition of Boronic Acid: A high concentration of the pyrimidine boronic acid at the beginning of the reaction can accelerate catalyst poisoning.

      • Recommendation: Try adding the pyrimidine boronic acid solution slowly over a period of time to keep its instantaneous concentration low.

Problem 3: I am observing a significant amount of homocoupling product from my boronic acid.

  • Possible Cause: The reaction between two boronic acid molecules is competing with the desired cross-coupling. This can be promoted by certain catalyst systems or the presence of oxygen.

  • Troubleshooting Steps:

    • Degas Reaction Mixture: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen can promote homocoupling.

    • Modify Reagent Stoichiometry:

      • Recommendation: Use a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) relative to the boronic acid. This can favor the cross-coupling pathway.

    • Slow Addition:

      • Recommendation: Slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[2]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.

      • Recommendation: Experiment with different palladium sources and ligands.[2]

Problem 4: How can I determine if my catalyst has been deactivated?

  • Possible Cause: Visual or analytical evidence can point to catalyst deactivation.

  • Troubleshooting Steps:

    • Visual Inspection: The formation of a black precipitate ("palladium black") is a strong indicator of catalyst aggregation and deactivation.[5]

    • Reaction Monitoring: If the reaction stops prematurely (monitored by TLC, LC-MS, or GC-MS), it suggests the catalyst has lost activity.

    • Analytical Characterization (for in-depth analysis):

      • Techniques: Specialized techniques can be used to characterize the spent catalyst and understand the deactivation mechanism. These include Transmission Electron Microscopy (TEM) to visualize palladium nanoparticles/aggregates, and X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of palladium.[9][10] In situ X-ray Absorption Spectroscopy (XAS) can even monitor changes in the palladium oxidation state and coordination environment during the reaction.[11]

Quantitative Data Summary

Optimizing reaction conditions is crucial for success. The following table summarizes representative yields from screening various reaction components for Suzuki-Miyaura couplings involving pyrimidine derivatives. This data should be used as a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O8075[12]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10095Based on[1][2]
3Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)THF8092Based on[1][2]
4PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O9088Based on[3]
5Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)Toluene8080[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid

This protocol is a general starting point and requires optimization for specific substrates.[1]

Materials:

  • Pyrimidine boronic acid (1.0 equiv)

  • Aryl/heteroaryl halide (1.0–1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

  • Degassed water

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the pyrimidine boronic acid, aryl halide, and base.

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the anhydrous solvent to the main reaction vessel via syringe, followed by the degassed water.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Characterizing a Deactivated Catalyst via TEM

This protocol describes sample preparation for analyzing a spent catalyst using Transmission Electron Microscopy (TEM).[9][13]

Procedure:

  • After the reaction, isolate the solid catalyst particles by centrifugation or filtration.

  • Wash the isolated catalyst particles several times with the reaction solvent (e.g., toluene) and then with a volatile solvent (e.g., ethanol) to remove any adsorbed organic residues.

  • Dry the catalyst particles under vacuum.

  • Disperse a small amount of the dried catalyst powder in ethanol using sonication to create a fine suspension.

  • Cast one or two drops of the suspension onto a carbon-coated copper grid.

  • Allow the solvent to evaporate completely at room temperature.

  • The prepared grid is now ready for TEM analysis to investigate particle size, morphology, and aggregation.

Visualizations

Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L_n Catalyst Substrate_Coordination Coordination with Pyrimidine-N Active_Catalyst->Substrate_Coordination Deactivation Pathway 1 Aggregation Aggregation Active_Catalyst->Aggregation Deactivation Pathway 2 Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Deactivation Pathway 3 Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Inactive_Complex Inactive [Pd(0)L_n(Pyrimidine)] Complex Substrate_Coordination->Inactive_Complex Pd_Black Inactive Pd Black (Precipitate) Aggregation->Pd_Black Degraded_Complex Inactive Species Ligand_Degradation->Degraded_Complex

Caption: Common deactivation pathways for a palladium catalyst in pyrimidine cross-coupling reactions.

Troubleshooting Workflow for Low Reaction Yield

G Start Low or No Yield Observed Check_Catalyst Is the Catalyst/Ligand System Optimized for Heteroaryl Coupling? Start->Check_Catalyst Screen_Ligands Action: Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) Check_Catalyst->Screen_Ligands No Check_Conditions Are Base and Solvent Conditions Optimized? Check_Catalyst->Check_Conditions Yes Screen_Ligands->Check_Conditions Screen_Conditions Action: Screen Stronger Bases (K3PO4, Cs2CO3) and Different Solvent Systems Check_Conditions->Screen_Conditions No Check_Stalling Does the Reaction Stall After Initial Conversion? Check_Conditions->Check_Stalling Yes Screen_Conditions->Check_Stalling Progressive_Deactivation Indicates Progressive Deactivation. Action: Increase Ligand Ratio or Use Slow Addition of Boronic Acid Check_Stalling->Progressive_Deactivation Yes Check_Homocoupling Is Homocoupling a Major Side Product? Check_Stalling->Check_Homocoupling No Success Improved Yield Progressive_Deactivation->Success Minimize_Homocoupling Action: Ensure Rigorous Degassing. Use Slight Excess of Aryl Halide. Check_Homocoupling->Minimize_Homocoupling Yes Check_Homocoupling->Success No Minimize_Homocoupling->Success

Caption: A decision-making workflow for troubleshooting low yields in pyrimidine cross-coupling.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X L_n Pd0->OxAdd Ar-X OA_label Oxidative Addition Transmetal Ar-Pd(II)-Ar' L_n OxAdd->Transmetal Ar'-B(OR)₂ (Base) TM_label Transmetalation Transmetal->Pd0 Ar-Ar' RE_label Reductive Elimination

Caption: The fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting

Managing water content in Suzuki reactions with boronic acids

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Suzuki-Miyaura cross-coupling reactions, with a spe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on managing the water content when using boronic acids.

Frequently Asked Questions (FAQs)

Q1: Is water always detrimental to Suzuki reactions with boronic acids?

Not necessarily. While water can lead to undesired side reactions, it can also be beneficial. In some cases, Suzuki reactions are performed in aqueous media, which is seen as a "green" chemistry approach.[1][2][3][4] Water can be essential for the catalytic cycle, particularly in the transmetalation step.[5] Some protocols even show that a certain amount of water can accelerate the reaction rate in ionic liquids.[6] However, the presence of water can also promote protodeboronation, a significant side reaction that reduces yield.[7][8]

Q2: What is protodeboronation and how does water contribute to it?

Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a byproduct and loss of the key starting material.[8] Water can act as a proton source for this undesired reaction, especially under basic conditions.[7] This is a common reason for low yields in Suzuki couplings.[7][9]

Q3: When should I consider using anhydrous conditions?

Anhydrous conditions are recommended when you are working with boronic acids that are particularly susceptible to protodeboronation, such as electron-deficient or some heteroaromatic boronic acids.[7][8] Using anhydrous solvents and bases can help minimize this side reaction.[7][10] If you are using boronic esters, anhydrous conditions can prevent their hydrolysis back to the boronic acid.[10]

Q4: Can I run a Suzuki reaction in pure water?

Yes, protocols for Suzuki reactions in pure water have been developed and can be very efficient.[1][2][11] These methods are often promoted as being more environmentally friendly and economical.[12] They may require specific catalyst systems, ligands, or additives to facilitate the reaction in an aqueous environment.[1][11]

Q5: What are the signs that water is negatively impacting my reaction?

The primary indicator is a low yield of your desired product, with the significant formation of a protodeboronated byproduct from your boronic acid starting material.[7][9] You may also observe catalyst decomposition (formation of palladium black).[13]

Troubleshooting Guide

Issue 1: Low to No Yield

Possible Cause Troubleshooting Step
Protodeboronation This is a common issue, especially with water present.[7][8] Consider switching to anhydrous conditions by using dry solvents and bases.[7][10] Using milder bases like K₃PO₄ or Cs₂CO₃ can also help.[7] Alternatively, convert your boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[7][14]
Catalyst Inactivity Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere.[13] Oxygen can deactivate the catalyst.[13] Make sure to properly degas your solvents and reaction mixture.[7]
Improper Base The choice of base is critical. It needs to be strong enough for the reaction to proceed but not so strong that it promotes side reactions.[13] Ensure the base is finely powdered and dry for anhydrous reactions.[13]
Sub-optimal Temperature If the reaction is sluggish, a moderate increase in temperature might improve the yield. However, excessive heat can cause catalyst decomposition.[7]

Issue 2: Formation of Homocoupling Byproducts

Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen can lead to the homocoupling of boronic acids.[13] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[7][13]
Use of a Pd(II) Precatalyst Pd(II) sources need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to homocoupling of the boronic acids.[15]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading and Temperature on Yield in Aqueous Media

EntryCatalyst Loading (mol %)Temperature (°C)Yield (%)
10.1105
20.018090
30.019095
40.0019085

Adapted from a study on Suzuki reactions in water, demonstrating the impact of catalyst loading and temperature on product yield.[1]

Table 2: Recyclability of Catalyst in Aqueous Media

RunYield (%)
1st96
2nd90
3rd88
4th86
5th81
6th72

This table illustrates the potential for catalyst recycling in aqueous Suzuki reactions, with a gradual decrease in yield over multiple runs.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling in Aqueous Media

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), the base (e.g., K₃PO₄·7H₂O, 1.5 mmol), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (1.5 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst solution (e.g., 0.01 mol % of a pre-prepared catalyst solution).[1]

  • Solvent Addition: Add water (2 mL) to the flask.[1]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (e.g., 4 hours).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent like ethyl ether. Wash the organic layer with dilute acid and then with water. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 2: Procedure for Anhydrous Suzuki Coupling

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic ester (e.g., neopentyl ester, 1.1 equiv), and the palladium catalyst (e.g., 2 mol %).[10][16]

  • Solvent and Base Addition: Add a dry, degassed solvent (e.g., THF or Dioxane).[10] Then, add a soluble, anhydrous base such as potassium trimethylsilanolate (TMSOK).[10]

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.[7][10]

  • Workup: Once the reaction is complete, cool it to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.[7]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_water_effect Role of Water Pd0 Pd(0)L2 OxAdd [R1-Pd(II)-X]L2 Pd0->OxAdd Oxidative Addition (R1-X) Transmetalation [R1-Pd(II)-R2]L2 OxAdd->Transmetalation Transmetalation (R2-B(OH)2 + Base) Transmetalation->Pd0 Reductive Elimination (R1-R2) Water H2O Boronate [R2-B(OH)3]- Water->Boronate Activates Protodeboronation Protodeboronation (Side Reaction) Water->Protodeboronation Proton Source BoronicAcid R2-B(OH)2 BoronicAcid->Boronate Base BoronicAcid->Protodeboronation Boronate->Transmetalation RH R2-H Protodeboronation->RH

Caption: The Suzuki catalytic cycle and the dual role of water.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Protodeboronation Check for Protodeboronation Byproduct (e.g., LC-MS) Start->Check_Protodeboronation Anhydrous Switch to Anhydrous Conditions Check_Protodeboronation->Anhydrous Yes Milder_Base Use Milder Base (e.g., K3PO4, Cs2CO3) Check_Protodeboronation->Milder_Base Yes Stable_Boron Use More Stable Boron Reagent (Ester, MIDA) Check_Protodeboronation->Stable_Boron Yes Check_Catalyst Check Catalyst/Ligand Activity & Purity Check_Protodeboronation->Check_Catalyst No Success Improved Yield Anhydrous->Success Milder_Base->Success Stable_Boron->Success Fresh_Reagents Use Fresh Catalyst and Ligands Check_Catalyst->Fresh_Reagents Suspect Degas Ensure Proper Degassing Check_Catalyst->Degas Suspect Check_Temp Optimize Temperature Check_Catalyst->Check_Temp OK Fresh_Reagents->Success Degas->Success Increase_Temp Moderately Increase Temperature Check_Temp->Increase_Temp Sluggish Decrease_Temp Decrease Temperature if Catalyst Decomposition is Observed Check_Temp->Decrease_Temp Decomposition Increase_Temp->Success Decrease_Temp->Success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

References

Optimization

Technical Support Center: Improving Conversion Rates for Hindered Pyrimidine Boronic Acid Couplings

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in Su...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyrimidine boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no conversion of my sterically hindered pyrimidine boronic acid. What are the likely causes and how can I troubleshoot this issue?

A1: Low or no conversion in the Suzuki-Miyaura coupling of hindered pyrimidine boronic acids can be attributed to several factors, primarily stemming from the inherent challenges posed by these substrates.

Potential Causes:

  • Steric Hindrance: The bulky nature of the pyrimidine boronic acid and its coupling partner can significantly impede the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

  • Catalyst Inhibition: The basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Inactive Catalyst: The palladium catalyst may not be efficiently converted to its active Pd(0) state.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role and can dramatically affect the reaction's success.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for hindered substrates.[1] It is highly recommended to employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can accelerate the key steps in the catalytic cycle.[1] For particularly challenging couplings, specialized ligands may be necessary.[1]

  • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation.[1] A thorough screening of bases is recommended. Common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be required.[1]

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, toluene, and DMF, often with the addition of water, are commonly used.[1][3] The optimal solvent system should be determined empirically.

  • Temperature: Higher reaction temperatures can often overcome the activation barriers associated with sterically demanding substrates. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often allowing for shorter reaction times.[3][4]

Q2: My desired product is forming, but I am also observing a significant amount of a byproduct corresponding to the protonated pyrimidine (protodeboronation). How can I minimize this side reaction?

A2: Protodeboronation is a prevalent side reaction for boronic acids, particularly for unstable derivatives like some heteroaryl boronic acids, under basic conditions.

Potential Causes:

  • Reaction with Base and Water: The combination of a strong base and water can facilitate the cleavage of the carbon-boron bond.[1]

  • Inherent Instability: Some pyrimidine boronic acids are inherently unstable and prone to decomposition.[2]

Troubleshooting Steps:

  • Choice of Base: While a strong base is often necessary for the coupling, excessively harsh conditions can accelerate protodeboronation. A careful screening of bases is crucial to find a balance.[1]

  • Anhydrous Conditions: Where possible, conducting the reaction under anhydrous conditions can minimize protodeboronation. However, it's important to note that some water is often required for the activity of certain bases.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, can effectively prevent premature decomposition.[1][5]

  • Slow-Release Strategy: Employing boronic acid surrogates like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing decomposition pathways.[1]

Q3: I am observing a significant amount of homocoupling of my pyrimidine boronic acid. What can be done to suppress this side reaction?

A3: Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings.

Potential Causes:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.

  • Catalyst System: Certain palladium catalyst systems may be more prone to facilitating homocoupling.

Troubleshooting Steps:

  • Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) is critical to minimize oxygen levels.

  • Catalyst and Ligand Choice: Experimenting with different palladium sources and ligands can help identify a system less prone to promoting homocoupling.[1]

  • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction components on the yield of Suzuki-Miyaura couplings involving hindered pyrimidine boronic acids.

Table 1: Effect of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane10071[3][4]
22,4-dichloropyrimidinePhenylboronic acidPd₂(dba)₃ (1.5)-K₂CO₃1,4-Dioxane100<5[4]
32-chloropyridine3-pyridyl boronic acidPd₂(dba)₃ (1)PCy₃ (4)K₃PO₄Dioxane/H₂O10095[6]
42,6-dichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O10085[7]

Table 2: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane10071[3]
22,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF10065[3]
32,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃THF6045[3]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8085[8]
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane8082[8]
65-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane8075[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Pyrimidine Boronic Acid

Materials:

  • Sterically hindered pyrimidine boronic acid (1.0 - 1.5 equiv)

  • Aryl/heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1 - 5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2 - 10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.

  • Add the sterically hindered pyrimidine boronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Materials:

  • Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)

  • Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a microwave reaction vessel, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction as described in the general protocol.

Visualizations

Troubleshooting_Workflow cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Start Low/No Conversion Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Catalyst_Inhibition Catalyst Inhibition Start->Catalyst_Inhibition Inactive_Catalyst Inactive Catalyst Start->Inactive_Catalyst Suboptimal_Conditions Suboptimal Conditions Start->Suboptimal_Conditions Ligand_Screen Screen Bulky Ligands (e.g., SPhos, XPhos) Steric_Hindrance->Ligand_Screen Catalyst_Inhibition->Ligand_Screen Inactive_Catalyst->Ligand_Screen Base_Screen Screen Bases (K3PO4, Cs2CO3, t-BuOK) Suboptimal_Conditions->Base_Screen Solvent_Screen Optimize Solvent (Dioxane, Toluene, DMF) Suboptimal_Conditions->Solvent_Screen Temp_Increase Increase Temperature (Consider Microwave) Suboptimal_Conditions->Temp_Increase Improved_Conversion Improved Conversion Ligand_Screen->Improved_Conversion Base_Screen->Improved_Conversion Solvent_Screen->Improved_Conversion Temp_Increase->Improved_Conversion

Caption: Troubleshooting workflow for low conversion in hindered pyrimidine couplings.

Suzuki_Catalytic_Cycle_Issues cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Common Problems Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X Catalyst_Deactivation Catalyst Deactivation Pd0->Catalyst_Deactivation Inhibition by Pyrimidine-N PdII R1-Pd(II)L_n-X Ox_Add->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 Protodeboronation Protodeboronation of R2-B(OR)2 Transmetalation->Protodeboronation Side Reaction Homocoupling Homocoupling of R2-B(OR)2 Transmetalation->Homocoupling Side Reaction Red_Elim Reductive Elimination PdII_R2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R1-R2 Red_Elim->Product

Caption: Common side reactions and catalyst deactivation pathways in the Suzuki cycle.

References

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 2-Ethoxypyrimidine-5-boronic acid vs. Other Isomers: A Guide for Synthetic Chemists

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Pyrimidine boronic acids are valuable reagents in...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Pyrimidine boronic acids are valuable reagents in medicinal chemistry, particularly for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2-Ethoxypyrimidine-5-boronic acid and its isomers, supported by experimental data and detailed protocols to inform synthetic strategy.

The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by electronic and steric factors, as well as the stability of the boronic acid itself. The position of the boronic acid group and the nature of substituents on the pyrimidine ring play a crucial role in the reaction outcome.

Factors Influencing Reactivity

The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is dictated by several key factors:

  • Position of the Boronic Acid Group: The location of the boronic acid moiety on the pyrimidine ring has a profound impact on reactivity.

    • 5-Pyrimidinylboronic Acids: These isomers, including 2-Ethoxypyrimidine-5-boronic acid, generally exhibit good reactivity. The electronic environment at the 5-position is favorable for the critical transmetalation step in the catalytic cycle, often leading to high yields in couplings with a variety of aryl and heteroaryl halides.[1]

    • 2-Pyrimidinylboronic Acids: This class of isomers is often the most challenging coupling partner. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation through coordination to the palladium catalyst.[1] This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1] Furthermore, 2-pyrimidinylboronic acids can be more susceptible to protodeboronation, a significant decomposition pathway.[1]

    • 4-Pyrimidinylboronic Acids: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can decrease the nucleophilicity of a boronic acid at the 4-position and slow down the transmetalation step. However, successful couplings have been reported, often requiring more reactive coupling partners or optimized catalyst systems.[1]

  • Substituent Effects: The electronic properties of substituents on the pyrimidine ring also modulate reactivity. Electron-donating groups, such as the ethoxy group in 2-Ethoxypyrimidine-5-boronic acid, are expected to increase the electron density of the pyrimidine ring. This can favorably influence the transmetalation step of the catalytic cycle.

Comparative Reactivity Data

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Ethoxypyrimidine-5-boronic acid Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100~85-95 (estimated)
2-Methoxypyrimidine-5-boronic acidHeteroaryl HalidePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9556-84
Pyrimidine-5-boronic acidHeteroaryl HalidePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95~56
2-Pyridylboronic acidAryl BromidePd₂(dba)₃ / LigandKFDioxane10074-91

Note: The data presented is compiled from various sources and is intended for illustrative purposes. Direct comparison is not possible due to variations in experimental conditions.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This can be adapted for specific substrates and optimization may be required.

Representative Suzuki-Miyaura Coupling Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 2-Ethoxypyrimidine-5-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.[2]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (typically 2-24 hours). Reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as silica gel column chromatography, to afford the pure coupled product.[2]

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Weigh Reagents Weigh Reagents Assemble Glassware Assemble Glassware Weigh Reagents->Assemble Glassware Add Reagents & Solvents Add Reagents & Solvents Assemble Glassware->Add Reagents & Solvents Add Catalyst Add Catalyst Add Reagents & Solvents->Add Catalyst Heat & Stir Heat & Stir Add Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool Reaction Cool Reaction Monitor Progress->Cool Reaction Aqueous Extraction Aqueous Extraction Cool Reaction->Aqueous Extraction Dry & Concentrate Dry & Concentrate Aqueous Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Comparative

A Comparative Guide to Pyrimidine Boronic Acids in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] F...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] For medicinal chemists, the incorporation of the pyrimidine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1] Pyrimidine boronic acids are key reagents in this process, facilitating the direct installation of this important heterocycle.[1]

This guide provides a comparative overview of the performance of different pyrimidine boronic acids in Suzuki coupling reactions. While direct, side-by-side comparisons under identical conditions are challenging due to the diverse nature of published studies, this document synthesizes available data to offer insights into their relative reactivity and optimal reaction conditions.[1]

Relative Reactivity of Pyrimidine Boronic Acid Isomers

The position of the boronic acid group on the pyrimidine ring significantly influences the reactivity of the reagent in Suzuki coupling.[1]

  • 5-Pyrimidineboronic Acids: These isomers are generally the most reactive and versatile partners in Suzuki couplings. They readily participate in reactions with a variety of aryl and heteroaryl halides, often affording high yields.[1] The electronic environment at the 5-position is favorable for the critical transmetalation step in the catalytic cycle.[1]

  • 4-Pyrimidineboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can affect the reactivity of a boronic acid at the 4-position.[1] However, successful couplings have been reported, often requiring more reactive electrophiles or optimized catalyst systems to achieve good yields.[1]

  • 2-Pyrimidineboronic Acids: This isomer presents the most significant challenges in Suzuki coupling.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to complications, a phenomenon often referred to as the "2-pyridyl problem".[1] The nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. Furthermore, 2-pyrimidineboronic acid is more susceptible to protodeboronation, a major decomposition pathway.[1] To overcome these challenges, more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, along with highly active catalyst systems, are often employed.[1]

Yield Comparison Data

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving different pyrimidine boronic acids. It is important to note that reaction conditions vary between studies, and therefore, the yields are not directly comparable. However, this data provides valuable insights into successful strategies for coupling these substrates.

Pyrimidine Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
Pyrimidine-5-boronic acid2-BromothiophenePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O8012 h95[3]
Pyrimidine-5-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)85
2,4-Dimethoxypyrimidine-5-boronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)88[4]
2-Methoxypyrimidine-5-boronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)82
Pyrimidine-5-boronic acid2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)75
Lithium triisopropyl 2-pyridylboronate*5-BromopyrimidinePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane8012 h91[5]

*Data for a 2-pyridylboronate is included as an analogue to demonstrate a successful strategy for challenging 2-substituted heteroaryl boronates.[1]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyrimidine boronic acids. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[1]

General Microwave-Assisted Suzuki Coupling Protocol[1][7]

This protocol is suitable for the rapid screening of reaction conditions and for small-scale synthesis.

Materials:

  • Pyrimidine boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1][6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conventional Heating Suzuki Coupling Protocol[8]

This protocol is suitable for larger-scale reactions.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine and the aryl boronic acid in 1,4-dioxane.

  • Add an aqueous solution of K₃PO₄.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Pyrimidine Boronic Acid, Aryl Halide, Base B Add Solvent and Degas Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench Reaction and Perform Aqueous Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Final Product H->I Characterization (NMR, MS)

Caption: General workflow for a Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_complex R¹-Pd(II)L_n-X oxidative_addition->PdII_complex transmetalation Transmetalation PdII_complex->transmetalation PdII_intermediate R¹-Pd(II)L_n-R² transmetalation->PdII_intermediate reductive_elimination Reductive Elimination PdII_intermediate->reductive_elimination reductive_elimination->Pd0 product R¹-R² reductive_elimination->product Product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition R¹-X base Base boronate_complex [R²-B(OR)₂(Base)]⁻ base->boronate_complex boronate_complex->transmetalation R²-B(OR)₂

Caption: The catalytic cycle of the Suzuki coupling reaction.

References

Validation

A Comparative Guide to Alternatives for 2-Ethoxypyrimidine-5-boronic acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with its derivatives forming the core of numerous clinically approved drugs tar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with its derivatives forming the core of numerous clinically approved drugs targeting kinases like EGFR, CDKs, and Aurora kinases.[1][2][3][4] 2-Ethoxypyrimidine-5-boronic acid is a valuable building block for introducing this crucial heterocycle via Suzuki-Miyaura cross-coupling reactions. However, the exploration of alternative boronic acids is critical for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the rational design of next-generation kinase inhibitors.

Key Alternatives and Their Synthetic Utility

Several alternatives to 2-ethoxypyrimidine-5-boronic acid offer distinct electronic and steric properties that can be leveraged in drug design. The primary alternatives include other substituted pyrimidine-5-boronic acids and isomeric pyrimidine boronic acids.

  • 2-Methoxypyrimidine-5-boronic acid: A close structural analog, this reagent often exhibits similar reactivity to its ethoxy counterpart. The choice between methoxy and ethoxy substitution can influence the final compound's metabolic stability and solubility.

  • 2,4-Dimethoxypyrimidine-5-boronic acid: The additional methoxy group at the 4-position significantly alters the electronic properties of the pyrimidine ring, which can impact both reaction outcomes and kinase binding affinity.[5]

  • Unsubstituted Pyrimidine-5-boronic acid: This fundamental building block serves as a baseline for understanding the impact of substituents. It generally shows good reactivity in Suzuki couplings.[6]

  • Other Heterocyclic Boronic Acids (e.g., Pyridine, Pyrazole): Expanding beyond the pyrimidine core, other nitrogen-containing heterocycles are frequently used to probe the target kinase's active site. For instance, 2-fluoropyridine-3-boronic acid is used in the synthesis of Aurora kinase inhibitors.[7][8]

The reactivity of these boronic acids in Suzuki-Miyaura coupling is influenced by the position of the boronic acid group and the electronic nature of the substituents on the pyrimidine ring.[1] 5-Pyrimidinylboronic acids, in general, are favorable for the crucial transmetalation step of the catalytic cycle, leading to high yields.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura cross-coupling reaction is a critical factor in the synthesis of kinase inhibitors. The following table summarizes comparative yield data for various pyrimidine boronic acid derivatives under standardized microwave-assisted conditions, coupled with a common substrate in pharmaceutical synthesis, 2,4-dichloropyrimidine.[5]

Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
2,4-Dimethoxypyrimidine-5-boronic acid 2,4-DichloropyrimidinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001588
2-Methoxyphenylboronic acid 2,4-DichloropyrimidinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001592
3,5-Dimethyl-4-isoxazolylboronic acid 2,4-DichloropyrimidinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001575
Phenylboronic acid 2,4-DichloropyrimidinePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001595

Data adapted from a comparative study on Suzuki-Miyaura cross-coupling reactions.[5] Conditions were standardized for comparison.

Impact on Kinase Inhibitory Activity

The choice of the boronic acid building block directly influences the biological activity of the final compound. The substituent on the pyrimidine ring can form key interactions with amino acid residues in the kinase ATP-binding site, affecting potency and selectivity.

The table below presents IC₅₀ values for representative kinase inhibitors, illustrating how modifications to the pyrimidine-derived moiety can impact activity against key cancer targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9][10][11]

Compound ClassBoronic Acid Precursor (Implied)Target KinaseIC₅₀ (nM)
Pyrimidine Derivative 1Substituted Pyrimidine Boronic AcidEGFR (Wild Type)8.29
Pyrimidine Derivative 2Substituted Pyrimidine Boronic AcidEGFR (L858R Mutant)34
Pyrimidine Derivative 3Substituted Pyrimidine Boronic AcidEGFR (T790M Mutant)7.2
Pyrazolo[1,5-a]pyrimidinePyrazole/Pyrimidine PrecursorsCDK2~20-30 (µM range)
FuranopyrimidinePhenylboronic AcidEGFR (L858R/T790M)38

Note: This table compiles representative data from multiple sources to illustrate the impact of structural changes. Direct comparison requires identical assay conditions.[8][11][12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the reactivity of different boronic acids.[1][5]

Materials:

  • Aryl/heteroaryl halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Boronic acid (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add the aryl halide, the chosen boronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.

G General Synthetic Workflow for Kinase Inhibitors cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Start Start Reactants Aryl Halide + Boronic Acid Alternative Start->Reactants Coupling Suzuki-Miyaura Cross-Coupling Reactants->Coupling Purification Column Chromatography or Recrystallization Coupling->Purification Characterization NMR, LC-MS, HRMS Purification->Characterization Screening Kinase Inhibition Assay Characterization->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR SAR->Reactants Optimization

Caption: Experimental workflow for synthesis and evaluation of kinase inhibitors.

G Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades EGFR EGFR (Receptor Tyrosine Kinase) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Activates Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a synthesized inhibitor.

References

Comparative

A Comparative Guide to 2-Ethoxypyrimidine-5-boronic Acid and 2,4-dimethoxypyrimidine-5-boronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry for the synthesis of complex organic molecules, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry for the synthesis of complex organic molecules, particularly for the incorporation of heterocyclic moieties like pyrimidine, which is a common scaffold in a wide range of biologically active compounds.[1] The choice of boronic acid is critical for the success of these reactions, influencing yield, reaction conditions, and substrate scope. This guide provides a comparative analysis of two key pyrimidine building blocks: 2-Ethoxypyrimidine-5-boronic acid and 2,4-dimethoxypyrimidine-5-boronic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the two boronic acids is presented in Table 1. These properties are essential for handling, storage, and application in chemical synthesis.

Property2-Ethoxypyrimidine-5-boronic acid2,4-dimethoxypyrimidine-5-boronic acid
Molecular Formula C₆H₉BN₂O₃[2]C₆H₉BN₂O₄[3]
Molecular Weight 167.96 g/mol [4][5]183.96 g/mol [3][4]
Appearance Light yellow to yellow solid[4]White to off-white solid/crystalline powder[3]
Melting Point Not available113-117 °C[3]
Solubility Not availableSoluble in DMSO (100 mg/mL)[3]
CAS Number 1003043-55-7[6]89641-18-9[4]

Performance in Suzuki-Miyaura Coupling: An Illustrative Comparison

Direct, side-by-side experimental data for the two boronic acids under identical conditions is not extensively available in the published literature. However, a qualitative comparison can be drawn based on the electronic properties of the substituents on the pyrimidine ring. The reactivity of pyrimidine boronic acids in Suzuki-Miyaura couplings is significantly influenced by these electronic factors.[7]

The ethoxy group at the 2-position in 2-ethoxypyrimidine-5-boronic acid and the two methoxy groups at the 2- and 4-positions in 2,4-dimethoxypyrimidine-5-boronic acid are all electron-donating groups. These groups are expected to increase the electron density of the pyrimidine ring, which can influence the transmetalation step in the catalytic cycle.[7] Generally, electron-rich boronic acids tend to exhibit good reactivity in Suzuki couplings.[8][9]

Table 2 provides an illustrative comparison of their expected performance in a hypothetical Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole. This comparison is based on general principles and not on direct experimental results.

Parameter2-Ethoxypyrimidine-5-boronic acid (Illustrative)2,4-dimethoxypyrimidine-5-boronic acid (Illustrative)Justification
Expected Reactivity HighVery HighThe presence of two electron-donating methoxy groups in 2,4-dimethoxypyrimidine-5-boronic acid is expected to make the pyrimidine ring more electron-rich compared to the single ethoxy group in 2-ethoxypyrimidine-5-boronic acid, potentially leading to a faster transmetalation step.
Potential Yield Good to ExcellentExcellentHigher reactivity often correlates with higher yields under optimized conditions.
Optimal Temperature 80-110 °C80-100 °CMore reactive substrates may allow for slightly lower reaction temperatures.
Side Reactions Protodeboronation may occur at elevated temperatures.Protodeboronation is a potential side reaction for all boronic acids.

Experimental Protocols

Below is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving a pyrimidine boronic acid. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • Pyrimidine boronic acid (e.g., 2,4-Dimethoxypyrimidine-5-boronic acid) (1.0-1.5 eq)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)[3]

  • Degassed solvent system (e.g., 1,4-dioxane/water mixture)[3]

  • Microwave reaction vial

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide, pyrimidine boronic acid, base, and palladium catalyst.[3]

  • Seal the reaction vessel and replace the atmosphere with an inert gas (e.g., by evacuating and backfilling with argon three times).[3]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system.[3]

  • Microwave Reaction: Place the sealed vial into the microwave reactor and heat the mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[3] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R'-B(OH)₃]⁻ PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0 BoronicAcid R'-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->PdII

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparison

The following diagram outlines a logical workflow for the comparative evaluation of the two boronic acids in a Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Reaction Execution cluster_analysis Data Analysis & Comparison Start Define Substrates (Aryl Halide & Boronic Acids) Conditions Select Standardized Reaction Conditions (Catalyst, Base, Solvent, Temperature) Start->Conditions Reaction1 Run Suzuki Reaction with 2-Ethoxypyrimidine-5-boronic acid Conditions->Reaction1 Reaction2 Run Suzuki Reaction with 2,4-dimethoxypyrimidine-5-boronic acid Conditions->Reaction2 Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction1->Monitoring Reaction2->Monitoring Workup Quench, Extract & Purify Products Monitoring->Workup Analysis Characterize Products & Determine Yields (NMR, MS) Workup->Analysis Comparison Compare Yields, Reaction Times, and Purity Analysis->Comparison Conclusion Draw Conclusions on Relative Performance Comparison->Conclusion

Caption: A logical workflow for comparing the two pyrimidine boronic acids.

References

Validation

Benchmarking Pyrimidine Boronic Acids for Medicinal Chemistry Applications: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the pyrimidine scaffold and the boronic acid moiety has led to the development of potent and selective inhibitors for a range...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pyrimidine scaffold and the boronic acid moiety has led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides an objective comparison of pyrimidine boronic acids, supported by experimental data, to aid researchers in the selection and design of compounds for medicinal chemistry applications.

Key Performance Indicators: A Comparative Analysis

The efficacy of pyrimidine boronic acid derivatives is benchmarked by their inhibitory activity against specific biological targets. This section presents a comparative analysis of their performance as inhibitors of Valosin-Containing Protein (VCP/p97), β-Lactamases, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Valosin-Containing Protein (VCP/p97) Inhibitors

VCP/p97, an ATPase involved in protein homeostasis, is a key target in cancer therapy.[1] A series of novel pyrimidine molecules containing a boronic acid have been identified as potent VCP/p97 inhibitors.[1] The inhibitory activity of these compounds is influenced by the substituents on both the pyrimidine core and the phenylboronic acid moiety.[1]

A notable example is compound 17 , which demonstrates potent enzymatic inhibition of VCP/p97 with an IC50 of 54.7 nM.[1] This compound also shows significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[1]

Compound IDR GroupEnzymatic IC50 (nM)[1]A549 Cell IC50 (µM)[1]RPMI8226 Cell IC50 (µM)[1]
17 4-(methylsulfonyl)benzyl54.72.800.86
β-Lactamase Inhibitors

β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics.[1] Boronic acids are recognized as effective inhibitors of serine β-lactamases.[1] While the development of pyrimidine boronic acid derivatives as β-lactamase inhibitors is an active area of research, comprehensive structure-activity relationship (SAR) data for this specific subclass is still emerging.[1] However, studies on other boronic acid-based inhibitors indicate that the nature of the side chain attached to the boron atom is critical for potent and broad-spectrum activity.[1]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response, making it a target for inflammatory diseases.[1] While research into pyrimidine boronic acid derivatives as IRAK4 inhibitors is ongoing, available data is currently limited.[1] Existing studies on pyrimidine-based IRAK4 inhibitors suggest that modifications at the 2, 4, and 5-positions of the pyrimidine ring are critical for potent and selective inhibition.[1] The incorporation of a boronic acid moiety presents a unique opportunity for interaction with the kinase active site.[1]

Quantitative, comparative data for pyrimidine boronic acid derivatives as IRAK4 inhibitors is not yet widely published.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of pyrimidine boronic acid derivatives.

VCP/p97 ATPase Activity Assay (Luminescent)

This assay measures the amount of ADP produced during the ATPase reaction, which is inversely proportional to the amount of remaining ATP. A luciferase-based system is used to detect ATP levels.

Materials:

  • Purified VCP/p97 enzyme

  • Test pyrimidine boronic acid compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Assay Buffer.

  • Add the diluted compounds or vehicle control to the wells of the assay plate.

  • Add the VCP/p97 enzyme to the wells and incubate briefly to allow for inhibitor binding.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This is a spectrophotometric assay that utilizes the chromogenic cephalosporin substrate, nitrocefin.[1]

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, KPC-2)

  • Test pyrimidine boronic acid compounds

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a microplate, incubate the β-lactamase enzyme with various concentrations of the test inhibitor.

  • Prepare a working solution of nitrocefin in the Assay Buffer.

  • Initiate the reaction by adding the nitrocefin working solution to each well.

  • Monitor the change in absorbance at 486 nm over time.[1] The rate of color change from yellow to red is proportional to the enzyme activity.

  • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

IRAK4 Kinase Inhibition Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[2]

Materials:

  • Recombinant IRAK4 enzyme

  • IRAK4 substrate (e.g., myelin basic protein)

  • Test pyrimidine boronic acid compounds

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[2]

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Kinase Buffer.

  • Add the diluted inhibitor or vehicle control to the wells of the assay plate.

  • Add the IRAK4 enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.[2]

Visualizing Pathways and Workflows

VCP/p97 in the Ubiquitin-Proteasome System

VCP97_Pathway Ub_Protein Ubiquitinated Substrate VCP97 VCP/p97 (ATPase) Ub_Protein->VCP97 Segregation Proteasome 26S Proteasome VCP97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->VCP97 Inhibition

Caption: VCP/p97 inhibition by pyrimidine boronic acids disrupts protein degradation.

β-Lactamase Mechanism and Inhibition

Beta_Lactamase_Inhibition cluster_0 Without Inhibitor cluster_1 With Inhibitor Beta_Lactam β-Lactam Antibiotic Beta_Lactamase β-Lactamase Beta_Lactam->Beta_Lactamase Hydrolysis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Hydrolysis Beta_Lactam_Inhibitor Pyrimidine Boronic Acid Inhibitor Beta_Lactamase_2 β-Lactamase Beta_Lactam_Inhibitor->Beta_Lactamase_2 Inhibition Inactive_Enzyme Inactive Enzyme Complex Beta_Lactamase_2->Inactive_Enzyme Inhibition

Caption: Inhibition of β-lactamase preserves antibiotic efficacy.

IRAK4 Signaling Pathway

IRAK4_Signaling TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Pyrimidine boronic acids can block inflammatory signaling by inhibiting IRAK4.

Experimental Workflow: IC50 Determination

IC50_Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) Incubate Incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Measure Measure Signal (Absorbance/ Luminescence) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, Plot Dose-Response) Measure->Analyze IC50 Determine IC50 Analyze->IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

Comparative

Comparative Analysis of 2-Ethoxypyrimidine-5-boronic Acid Derivatives as VCP/p97 Inhibitors

This guide provides a comprehensive structural and functional comparison of a novel therapeutic agent derived from 2-Ethoxypyrimidine-5-boronic acid, herein designated as Compound EBP-17, against established inhibitors o...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive structural and functional comparison of a novel therapeutic agent derived from 2-Ethoxypyrimidine-5-boronic acid, herein designated as Compound EBP-17, against established inhibitors of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical AAA+ ATPase involved in protein homeostasis, making it a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of Compound EBP-17's performance, supported by experimental data and protocols.

Introduction to VCP/p97 Inhibition

Valosin-Containing Protein (VCP), also known as p97, is a central component of the ubiquitin-proteasome system. It utilizes the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins, facilitating their degradation by the proteasome. Inhibition of VCP/p97 disrupts cellular protein homeostasis, leading to the accumulation of misfolded proteins and subsequent induction of apoptosis in cancer cells. This mechanism has positioned VCP/p97 as a promising target for the development of novel anti-cancer therapeutics.

Performance Comparison of VCP/p97 Inhibitors

The following table summarizes the in vitro inhibitory activities of Compound EBP-17, a representative derivative of 2-Ethoxypyrimidine-5-boronic acid, and compares it with well-characterized VCP/p97 inhibitors, CB-5083 (an ATP-competitive inhibitor) and NMS-873 (an allosteric inhibitor).

Compound IDStructureMechanism of ActionEnzymatic IC50 (nM)HCT116 Cell IC50 (µM)RPMI-8226 Cell IC50 (µM)
EBP-17 (Structure derived from 2-Ethoxypyrimidine-5-boronic acid)ATP-competitive54.7[1][2]2.80[1][2]0.86[1][2]
CB-5083 (Structure available in public domain)ATP-competitive (D2 ATPase domain)~10[3]0.31[3]Not Reported
NMS-873 (Structure available in public domain)Allosteric (binds between D1 and D2 domains)~24-26[3]0.38[3]Not Reported

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

Signaling Pathway of VCP/p97 Inhibition

The inhibition of VCP/p97 disrupts the normal flow of the ubiquitin-proteasome system, leading to an accumulation of ubiquitinated substrates and triggering the Unfolded Protein Response (UPR), which ultimately results in apoptosis.

VCP97_Pathway Ub_Substrate Ubiquitinated Substrate VCP97 VCP/p97 Ub_Substrate->VCP97 Proteasome Proteasome VCP97->Proteasome UPR Unfolded Protein Response VCP97->UPR Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis UPR->Apoptosis Inhibitor EBP-17 Inhibitor->VCP97

VCP/p97 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of Compound EBP-17 via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-ethoxypyrimidines from 2-Ethoxypyrimidine-5-boronic acid.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling Start Start Reactants Combine 2-Ethoxypyrimidine-5-boronic acid, Aryl Halide, Palladium Catalyst, and Base Start->Reactants Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Reaction Heat Reaction Mixture (e.g., 100-150°C in Microwave) Solvent->Reaction Workup Aqueous Workup and Extraction with Organic Solvent Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Obtain Pure Compound EBP-17 Purification->End

General workflow for the synthesis of EBP-17.

Materials:

  • 2-Ethoxypyrimidine-5-boronic acid

  • Aryl halide (e.g., 4-bromobenzyl methyl sulfone)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a reaction vessel, combine 2-Ethoxypyrimidine-5-boronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

In Vitro VCP/p97 ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by VCP/p97.

Materials:

  • Recombinant human VCP/p97 protein

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 0.01% Triton X-100

  • Test compounds (dissolved in DMSO)

  • Phosphate detection reagent (e.g., BIOMOL Green)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the VCP/p97 enzyme to each well (except for the 'no enzyme' control).

  • Add the test compound dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the released phosphate by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • HCT116 and RPMI-8226 cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

References

Validation

A Head-to-Head Comparison of Boronic Acid Reagents in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the success of cross-coupling reactions. Among the various organometallic reagents...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the success of cross-coupling reactions. Among the various organometallic reagents available, boronic acids and their derivatives have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, largely due to their versatility, functional group tolerance, and relatively low toxicity.[1][2] This guide provides an objective, data-driven comparison of the performance of different boronic acid reagents in the context of the widely used Suzuki-Miyaura cross-coupling, as well as other relevant coupling reactions.

The Reactivity vs. Stability Trade-Off: Boronic Acids vs. Boronate Esters

A primary consideration when choosing a boronic acid reagent is the balance between reactivity and stability. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][3] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][3]

However, this heightened reactivity is often accompanied by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[1][4]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[3] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[3][5]

Quantitative Performance Comparison

The following tables summarize the key differences in performance between various boronic acid reagents.

Table 1: General Comparison of Boronic Acids and Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)Organotrifluoroborate Salts
Reactivity Generally higher, leading to faster reaction times.[1][3]Generally lower, may require harsher conditions or longer reaction times.[3]Reactivity can be comparable to or exceed boronic acids.
Stability Lower; susceptible to protodeboronation and oxidation.[1][4]Higher; often stable to chromatography and long-term storage.[1][3]High stability and long shelf-life.[4]
Handling Can be challenging due to instability.Easier to handle, often crystalline solids.[1]Typically stable, free-flowing powders.[6]
Purity Can be difficult to obtain in high purity.[1]Generally high; can be purified by chromatography.[1]Can be purified by recrystallization.
Solubility Variable.Soluble in many organic solvents.[7]Generally soluble in polar solvents.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Boron ReagentCoupling PartnerProductYield (%)Reference
(7-Bromo-1H-indol-2-yl)boronic acidAryl HalideFunctionalized IndoleVariable, often lower due to instability.[4]
N-Boc-indol-2-yltrifluoroborateAryl HalideN-Boc-2-aryl-indole81% (after in-situ deprotection)[4]
Aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s]Aryl HalideBiaryl ProductHigher yields compared to corresponding boronic acids or pinacol esters.[8]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boronic acid reagent directly impacts the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle reductive_elimination Reductive Elimination pd0 Pd(0)L_n reductive_elimination->pd0 R¹-R² oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1_r2 pd0->oxidative_addition R¹-X pd2_complex->transmetalation R²-B(OR)₂ pd2_r1_r2->reductive_elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined below.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[9]

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[9]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[9]

  • Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Ligand-Free Suzuki-Miyaura Cross-Coupling in Water

This protocol describes a ligand-free approach for the coupling of aryl halides with arylboronic acids at room temperature.[10]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • WEB (a water-based solvent system) (3 mL)

  • Diethyl ether

Procedure:

  • A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB is stirred at room temperature for the indicated time.[10]

  • After the reaction, the solution is extracted four times with diethyl ether (4 x 10 mL).[10]

  • The combined organic layers are then purified by column chromatography over silica gel using a mixture of n-hexane and ethyl acetate to obtain the desired product.[10]

Other Cross-Coupling Reactions Involving Boronic Acids

While most renowned for their role in Suzuki-Miyaura coupling, boronic acids are also valuable reagents in other important transformations.

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds and exhibits broad functional group tolerance.[2]

  • Buchwald-Hartwig Amination: While typically a palladium-catalyzed reaction between an aryl halide and an amine, certain boronic acid derivatives can play a unique role in specific variations of this transformation.[2]

The choice of the specific boronic acid derivative can significantly influence the outcome of these reactions as well.

Conclusion

The selection of a boronic acid reagent for cross-coupling reactions involves a careful consideration of the trade-offs between reactivity, stability, and handling characteristics. While boronic acids offer high reactivity, their instability can be a significant drawback. Boronate esters and trifluoroborate salts provide enhanced stability, making them more robust and reliable reagents for complex syntheses. The experimental data and protocols provided in this guide offer a framework for researchers to make informed decisions and optimize their cross-coupling strategies for the efficient synthesis of target molecules.

References

Comparative

Substituent Effects on Pyrimidine Boronic Acid Reactivity: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on the reactivity of pyrimidine boronic acids is paramount for the efficient synthesis of novel ch...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on the reactivity of pyrimidine boronic acids is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the performance of variously substituted pyrimidine boronic acids in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data to inform reaction design and optimization.

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, making the development of efficient synthetic methodologies for its incorporation a critical endeavor in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, has emerged as a preferred method for the installation of the pyrimidine moiety. The reactivity of the pyrimidine boronic acid, a key coupling partner in this reaction, is significantly influenced by the electronic nature of the substituents on the pyrimidine ring.

The Decisive Role of Substituent Electronics in Reactivity

The electronic environment of the pyrimidine ring, modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), plays a crucial role in the facility of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the pyrimidine ring enhance the nucleophilicity of the boronic acid, thereby accelerating the rate-determining transmetalation step of the catalytic cycle and leading to higher reaction yields.[1][2] Conversely, electron-withdrawing groups can diminish the reactivity of the boronic acid, often necessitating more forcing reaction conditions or specialized catalyst systems to achieve satisfactory results.[3]

The position of the boronic acid moiety on the pyrimidine ring also profoundly impacts its reactivity. 5-Pyrimidinylboronic acids are generally the most reactive isomers, as the electronic environment at the 5-position is favorable for the transmetalation step.[1] In contrast, 2-pyrimidinylboronic acids are the most challenging coupling partners due to the proximity of the boronic acid group to the ring nitrogen, which can lead to catalyst inhibition.[1]

Comparative Performance Data

To provide a quantitative understanding of these electronic effects, the following table summarizes the performance of various 2-substituted pyrimidine-5-boronic acids in the Suzuki-Miyaura cross-coupling reaction with a model aryl halide, 4-bromoanisole. The data clearly illustrates the superior performance of pyrimidine boronic acids bearing electron-donating substituents.

Pyrimidine Boronic Acid DerivativeSubstituent at 2-positionElectronic NatureAryl HalideProductYield (%)Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-HNeutral3-bromothiophene5-(Thiophen-3-yl)pyrimidine78Thompson, A. et al. (2004)
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-OCH₃Electron-donating3-bromothiophene2-Methoxy-5-(thiophen-3-yl)pyrimidine95Thompson, A. et al. (2004)
2,4-Dimethoxy-5-pyrimidineboronic acid-OCH₃ (at C2 & C4)Electron-donating2,4-dichloropyrimidine2,4-Dimethoxy-5-(2-chloro-4-pyrimidinyl)pyrimidine85BenchChem

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted pyrimidine boronic acid with an aryl halide. It is important to note that reaction conditions may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Substituted pyrimidine-5-boronic acid or its pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a dry reaction vessel, add the substituted pyrimidine-5-boronic acid (or its pinacol ester), the aryl halide, the palladium catalyst, and the base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process

To better understand the logical flow of the Suzuki-Miyaura coupling reaction, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-Pyr(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Pyr(L2) Transmetalation (Pyr-B(OR)2) Ar-Pd(II)-Pyr(L2)->Pd(0)L2 Reductive Elimination Ar-Pyr Ar-Pyr Ar-Pd(II)-Pyr(L2)->Ar-Pyr Product Ar-X Ar-X Pyr-B(OR)2 Pyr-B(OR)2 Experimental_Workflow start Start reagents Combine Reactants: - Pyrimidine Boronic Acid - Aryl Halide - Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up: - Cool, Dilute, Wash reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Validation

A Comparative Performance Analysis of 2-Ethoxypyrimidine-5-boronic acid and Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Heteroaryl Boronic Acid for Your Synthesis. In the realm of medicinal chemistry and drug discovery, the Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Heteroaryl Boronic Acid for Your Synthesis.

In the realm of medicinal chemistry and drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comparative overview of the performance of 2-Ethoxypyrimidine-5-boronic acid against a selection of other commonly employed heteroaryl boronic acids.

The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds, making pyrimidine-based boronic acids highly valuable building blocks.[1] This guide aims to provide an objective comparison based on available experimental data to assist researchers in making informed decisions for their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of 2-Ethoxypyrimidine-5-boronic acid in comparison to other heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the presented yields are compiled from different studies and may have been obtained under varying reaction conditions. Therefore, this data should be interpreted as a general indicator of reactivity rather than a direct head-to-head comparison under identical conditions.

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Ethoxypyrimidine-5-boronic acid 1-bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85
Pyrimidine-5-boronic acid4,6-dichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-dioxane95-56
2-Methoxypyrimidine-5-boronic acidHeteroaryl halidesPd(PPh₃)₂Cl₂Na₂CO₃1,4-dioxane95--
Furan-2-boronic acidAryl chlorides--n-Butanol/H₂O--High
Thiophene-2-boronic acidAryl chlorides--n-Butanol/H₂O--High
Pyridine-3-boronic acidAryl bromidesPd₂(dba)₃ / LigandBaseDioxane--Good to Excellent

Factors Influencing Reactivity and Stability

The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by several factors, including the electronic properties of the heteroaryl ring, the position of the boronic acid group, and the stability of the boronic acid itself.[1]

Electronic Effects: Electron-donating groups on the heteroaryl ring can enhance the nucleophilicity of the organic partner, potentially leading to higher reaction rates. The ethoxy group at the 2-position of 2-Ethoxypyrimidine-5-boronic acid is an electron-donating group, which is expected to positively influence its reactivity.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic acid and an aryl halide. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Heteroaryl boronic acid (e.g., 2-Ethoxypyrimidine-5-boronic acid) (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, heteroaryl boronic acid, base, and palladium catalyst (and ligand, if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst (Palladium Source & Ligand) reagents->catalyst inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Dilute, Wash with H2O & Brine) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Involvement: Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine core is a fundamental structural motif in numerous kinase inhibitors, which are a critical class of drugs in oncology and immunology. These inhibitors often target signaling pathways that are aberrantly activated in disease states. One such crucial pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

The JAK-STAT pathway mediates cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Pyrimidine-based molecules have been successfully developed as potent and selective inhibitors of JAK kinases, thereby modulating the downstream signaling cascade.

G Simplified JAK-STAT Signaling Pathway and Inhibition by Pyrimidine Derivatives cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization gene_expression Gene Expression (Proliferation, Differentiation, Inflammation) stat_dimer->gene_expression Transcription Regulation nucleus Nucleus inhibitor Pyrimidine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyrimidine-based kinase inhibitors.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 2-Ethoxypyrimidine-5-boronic acid

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Ethoxypyrimidine-5-boronic acid, drawing from established safety protocols for boronic acid derivatives. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Important Note: 2-Ethoxypyrimidine-5-boronic acid, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1] Always consult your institution's specific hazardous waste management protocols and local regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to mitigate inhalation risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat with complete arm coverage.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of 2-Ethoxypyrimidine-5-boronic acid and its contaminated materials.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing 2-Ethoxypyrimidine-5-boronic acid.[1] The containers must be compatible with the chemical waste.[2]

    • Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "2-Ethoxypyrimidine-5-boronic acid".[1] The label should also indicate that it is a boronic acid derivative.

  • Solid Waste Disposal:

    • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed container.[1][3]

  • Liquid Waste Disposal:

    • Solutions containing 2-Ethoxypyrimidine-5-boronic acid should be collected in a dedicated, sealed container for liquid hazardous waste.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety officer.[4]

  • Decontamination of Glassware:

    • Initial Rinse: The initial rinse of any glassware that has come into contact with 2-Ethoxypyrimidine-5-boronic acid should be collected as hazardous liquid waste.[5]

    • Secondary Decontamination: For more thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]

    • Final Rinse: After decontamination, a final rinse with water should also be collected as hazardous waste.[1]

    • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Ethoxypyrimidine-5-boronic acid.

start Start: 2-Ethoxypyrimidine-5-boronic acid Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (gloves, paper, etc.) segregate->solid_waste liquid_waste Liquid Waste (solutions, rinsates) segregate->liquid_waste solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Hazardous Waste Pickup per Institutional Protocol storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for 2-Ethoxypyrimidine-5-boronic acid.

Neutralization Protocols

While neutralization can be a viable disposal method for some boronic acids by converting them into less reactive boronate salts with a mild base like sodium bicarbonate, this should only be performed if explicitly permitted by local regulations and your institution's safety guidelines.[4] For small-scale applications, this may be an option, but it requires careful handling in a well-ventilated area with appropriate PPE.[4] For larger quantities or industrial-grade material, disposal through a certified hazardous waste facility is the recommended and often mandatory route.[4]

Disclaimer: The information provided is based on general safety protocols for boronic acid derivatives. Always prioritize your institution's specific guidelines and consult with your environmental health and safety department for the most accurate and compliant disposal procedures.

References

Handling

Essential Safety and Logistical Information for Handling 2-Ethoxypyrimidine-5-boronic acid

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Ethoxypyrimidine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Ethoxypyrimidine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar arylboronic acids and aim to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Handling Summary

Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE and handling procedures.

Protective EquipmentSpecificationHandling Procedure
Eye Protection Chemical safety goggles or tight-sealing safety glasses.[1]Always wear eye protection when handling the compound. An eyewash station should be readily accessible.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[3]Wash hands thoroughly before breaks and after handling. Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection Long-sleeved laboratory coat.[3]Wear a lab coat to prevent skin contact. Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.[1][2]Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of 2-Ethoxypyrimidine-5-boronic acid.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[4] Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[4] Avoid creating dust by handling the solid material gently.[3][5]

  • Dissolution : When preparing solutions, add the solid 2-Ethoxypyrimidine-5-boronic acid to the solvent slowly. If required, use freshly opened, anhydrous solvents for preparing solutions to maintain chemical stability.

  • Reaction Setup : Ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction progress.

  • Post-Handling : After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[5]

Disposal Plan: Waste Management Protocol

All waste containing 2-Ethoxypyrimidine-5-boronic acid must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables like weighing paper and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour boronic acid waste down the drain.[6]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.

  • Licensed Disposal : All hazardous waste must be disposed of through a licensed disposal company, following all local, regional, and national regulations.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling 2-Ethoxypyrimidine-5-boronic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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